4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Description
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Properties
IUPAC Name |
4-bromo-1-methoxy-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGUUWRHYPQTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625052 | |
| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90531-99-0 | |
| Record name | 4-Bromo-2-(methanesulfonyl)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: A Technical Guide
This guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene. In the absence of direct experimental spectra in publicly available databases, this document serves as an in-depth, predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, ensuring a high degree of scientific integrity.
Introduction
This compound is a substituted aromatic compound of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Its structural characterization is paramount for confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will elucidate the predicted spectroscopic features of this molecule, explaining the rationale behind these predictions to provide a robust framework for its identification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we anticipate signals corresponding to the aromatic protons and the protons of the methoxy and methylsulfonyl groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | H-3 | The strong electron-withdrawing effect of the adjacent methylsulfonyl group at C-2 will significantly deshield this proton, shifting it downfield. It will appear as a doublet due to coupling with H-5. |
| ~ 7.2 - 7.4 | dd | 1H | H-5 | This proton is deshielded by the adjacent bromine atom and the methylsulfonyl group, though to a lesser extent than H-3. It will appear as a doublet of doublets due to coupling with H-3 and H-6. |
| ~ 7.0 - 7.2 | d | 1H | H-6 | The methoxy group at C-1 is electron-donating, which would typically shield adjacent protons. However, the overall electronic environment of the ring is electron-poor. This proton will appear as a doublet due to coupling with H-5. |
| ~ 3.9 - 4.1 | s | 3H | -OCH₃ | The protons of the methoxy group are in a typical chemical shift range for anisolic systems. They will appear as a singlet as there are no adjacent protons to couple with. |
| ~ 3.2 - 3.4 | s | 3H | -SO₂CH₃ | The protons of the methylsulfonyl group are deshielded by the electronegative sulfonyl group and will appear as a singlet. |
Causality Behind Predictions:
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The methylsulfonyl group is a strong electron-withdrawing group, causing a significant downfield shift for the ortho proton (H-3)[1][2]. The bromine atom also has a deshielding effect, while the methoxy group is electron-donating and has a shielding effect, particularly on the ortho and para positions[2][3]. The interplay of these effects determines the final chemical shifts of the aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Workflow for ¹H NMR Analysis:
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 160 | C-1 | The carbon atom attached to the electron-donating methoxy group will be deshielded. |
| ~ 135 - 140 | C-2 | The carbon atom attached to the strongly electron-withdrawing methylsulfonyl group will be significantly deshielded[1][4]. |
| ~ 130 - 135 | C-3 | This carbon is ortho to the electron-withdrawing methylsulfonyl group and will be deshielded. |
| ~ 115 - 120 | C-4 | The carbon atom attached to the bromine atom will be deshielded, but the effect is less pronounced than for other substituents. |
| ~ 125 - 130 | C-5 | This carbon is influenced by the bromine and methylsulfonyl groups, leading to a downfield shift. |
| ~ 110 - 115 | C-6 | The carbon atom ortho to the electron-donating methoxy group will be shielded relative to the other aromatic carbons. |
| ~ 55 - 60 | -OCH₃ | The chemical shift for the methoxy carbon is in the typical range for anisole derivatives. |
| ~ 40 - 45 | -SO₂CH₃ | The carbon of the methylsulfonyl group is deshielded by the sulfonyl group. |
Causality Behind Predictions:
The predicted ¹³C chemical shifts are based on established substituent effects on benzene rings[1][4][5][6]. The electron-withdrawing methylsulfonyl group will cause a downfield shift for the carbon it is attached to (C-2) and the ortho and para carbons relative to it. The methoxy group, being electron-donating, will cause an upfield shift for the ortho and para carbons relative to its position. The bromine atom has a moderate deshielding effect.
Predicted Mass Spectrum
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 280/282 | [M]⁺ | Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 265/267 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or methylsulfonyl group. |
| 201/203 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 186/188 | [M - SO₂CH₃ - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |
| 172/174 | [M - SO₂ - OCH₃]⁺ | Loss of the sulfonyl and methoxy groups. |
| 157 | [C₆H₄BrO]⁺ | Fragment corresponding to brominated methoxybenzene. |
| 79 | [SO₂CH₃]⁺ | Fragment corresponding to the methylsulfonyl group. |
Causality Behind Predictions:
The fragmentation pattern of aromatic sulfones often involves the cleavage of the C-S bond and rearrangements[7][8][9]. The presence of bromine provides a characteristic isotopic pattern that is a key identifier. The initial fragmentation is likely to be the loss of the substituents or parts of them.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Mass Spectrometry Analysis:
Predicted Infrared (IR) Spectrum
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -SO₂CH₃) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1350-1300 | Strong | Asymmetric SO₂ stretch |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (anisole) |
| 1150-1120 | Strong | Symmetric SO₂ stretch |
| 1050-1000 | Strong | Symmetric C-O-C stretch (anisole) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
| 700-600 | Medium | C-Br stretch |
Causality Behind Predictions:
The predicted IR absorption frequencies are based on well-established correlation tables[10][11][12][13][14]. The strong absorptions for the SO₂ stretching vibrations are highly characteristic of the sulfonyl group. The C-O stretching of the methoxy group and the aromatic C=C stretching will also be prominent features. The C-H out-of-plane bending pattern in the fingerprint region can provide information about the substitution pattern of the benzene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR-FTIR), the solid sample can be placed directly on the crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopy Analysis:
Conclusion
This technical guide provides a comprehensive, predictive overview of the NMR, MS, and IR spectroscopic data for this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and characterize this compound. The provided protocols and workflows offer a practical framework for obtaining and interpreting the necessary spectroscopic data in a laboratory setting.
References
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Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
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AIP Publishing. (n.d.). Study of 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]
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Wiley Online Library. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Retrieved from [Link]
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chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
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NIST. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]
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Northern Illinois University. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]
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PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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opar.uni-ulm.de. (n.d.). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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A Technical Guide to 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. Due to its limited commercial availability, this document focuses on a robust and practical synthetic pathway, alongside an exploration of its physicochemical properties and its prospective applications as a scaffold in modern drug discovery, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound is an aromatic compound featuring three key functional groups strategically positioned on a benzene ring: a bromine atom, a methoxy group, and a methylsulfonyl moiety. This unique arrangement offers medicinal chemists a versatile platform for structural elaboration. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methoxy group can influence the compound's lipophilicity and metabolic stability, and may participate in hydrogen bonding with biological targets. The methylsulfonyl group, a known bioisostere for other functionalities, can enhance solubility and also form crucial interactions within protein binding pockets.
While not widely cataloged commercially, its structural motifs are present in numerous pharmacologically active molecules, suggesting its utility as a valuable building block for the synthesis of novel therapeutic agents. This guide, therefore, aims to empower researchers by providing a clear pathway to its synthesis and by contextualizing its potential within contemporary drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the commercially available starting material, 4-bromo-2-nitroanisole. The proposed synthetic route is outlined below, followed by a detailed experimental protocol.
Proposed Synthetic Pathway
The synthesis is envisioned in three main stages:
-
Reduction of the Nitro Group: The nitro group of 4-bromo-2-nitroanisole is reduced to an amine to yield 4-bromo-2-methoxyaniline.
-
Introduction of the Sulfonyl Chloride: The resulting aniline is converted to a diazonium salt, which then undergoes a Sandmeyer-type reaction to introduce a sulfonyl chloride group, forming 4-bromo-2-methoxybenzene-1-sulfonyl chloride.
-
Formation of the Methyl Sulfone: The sulfonyl chloride is then reacted with a suitable methylating agent to afford the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-methoxyaniline
-
Rationale: The reduction of a nitroarene to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acid like hydrochloric acid is a classic, cost-effective, and reliable method that is tolerant of the bromo and methoxy functionalities.[1]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-nitroanisole (1 equivalent).
-
Add ethanol and water in a 4:1 ratio to dissolve the starting material.
-
Add iron powder (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 equivalents) dropwise.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-methoxyaniline, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4-Bromo-2-methoxybenzene-1-sulfonyl chloride
-
Rationale: The Sandmeyer reaction provides a robust method for the conversion of anilines to a wide range of functional groups via a diazonium salt intermediate. The use of sulfur dioxide in the presence of a copper(II) catalyst is a well-established protocol for the synthesis of aryl sulfonyl chlorides.[2]
-
Procedure:
-
In a flask cooled to 0-5 °C, dissolve 4-bromo-2-methoxyaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate, well-ventilated flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.
-
Add the cold diazonium salt solution dropwise to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-bromo-2-methoxybenzene-1-sulfonyl chloride.
-
Step 3: Synthesis of this compound
-
Rationale: The conversion of a sulfonyl chloride to a methyl sulfone can be achieved in a two-step, one-pot procedure. First, the sulfonyl chloride is reduced to a sulfinate salt using sodium sulfite. This is followed by nucleophilic substitution with a methylating agent like methyl iodide.
-
Procedure:
-
Dissolve 4-bromo-2-methoxybenzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as a mixture of water and dioxane.
-
Add a solution of sodium sulfite (1.2 equivalents) in water and heat the mixture to 50-60 °C for 1-2 hours to form the sodium sulfinate salt.
-
Cool the reaction mixture to room temperature and add methyl iodide (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Physicochemical Properties
Due to the lack of specific experimental data for this compound, the following table presents a comparison of the calculated properties of the target compound with the experimental or calculated data of its close isomers and precursors.
| Property | This compound (Predicted) | 4-Bromo-1-methoxy-2-methylbenzene[3] | 4-Bromo-2-nitroanisole |
| CAS Number | Not Assigned | 14804-31-0 | 33696-00-3 |
| Molecular Formula | C8H9BrO3S | C8H9BrO | C7H6BrNO3 |
| Molecular Weight | 265.12 g/mol | 201.06 g/mol | 232.03 g/mol |
| Appearance | White to off-white solid | Crystalline solid | Powder |
| Melting Point | Estimated: 90-110 °C | 64-66 °C | 85-100 °C |
| Boiling Point | > 300 °C (decomposes) | Not available | Not available |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Soluble in common organic solvents. | Soluble in hot ethanol. |
| LogP (calculated) | ~2.8 | ~3.5 | ~2.5 |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold is of significant interest in drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The sulfone group is a key feature in many kinase inhibitors, where it often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The bromo- and methoxy-substituted phenyl ring can be directed towards the hydrophobic regions of the ATP-binding pocket, with the bromine atom providing a vector for further chemical modification to enhance potency and selectivity.
Potential as a Scaffold for Kinase Inhibitors
Derivatives of this scaffold could potentially target a range of kinases involved in oncogenic signaling pathways, such as:
-
Epidermal Growth Factor Receptor (EGFR): The sulfone moiety can mimic the hydrogen bonding interactions of known EGFR inhibitors.[4]
-
Abelson Kinase (Abl): The core structure can be elaborated to fit into the ATP-binding site of Abl kinase, a target in chronic myeloid leukemia.[5]
-
With-No-lysine (K) [WNK] Kinases: Novel sulfone-containing compounds have been identified as inhibitors of WNK kinases, which are implicated in hypertension and cancer.[6]
Caption: Potential intervention points of this compound derivatives in oncogenic signaling pathways.
Conclusion and Future Perspectives
References
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Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. PubMed. [Link]
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Synthesis of Aryl Methyl Sulfides from Arysulfonyl Chlorides with Dimethyl Carbonate as the Solvent and C1 Source. ResearchGate. [Link]
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4-Bromo-2-nitroanisole, min 97%, 100 grams. CP Lab Safety. [Link]
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Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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Aryl Methyl Sulfone Construction from Eco‐Friendly Inorganic Sulfur Dioxide and Methyl Reagents. ResearchGate. [Link]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
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Utilization of a nitrogen–sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors. ResearchGate. [Link]
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New effective inhibitors of the Abelson kinase. PubMed. [Link]
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Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. [Link]
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Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. MDPI. [Link]
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Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. PMC. [Link]
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The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]
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Exploring the Synthesis and Applications of 4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from structurally related compounds, spectroscopic principles, and computational modeling methodologies to present a robust predictive model of its key structural features. We will explore a plausible synthetic route, predict its spectroscopic signatures, and delve into a detailed conformational analysis, offering valuable insights for researchers working with this and similar molecular scaffolds.
Introduction: The Structural Landscape of Substituted Aromatic Sulfones
Aromatic sulfones are a pivotal class of compounds in organic chemistry, recognized for their chemical stability and diverse applications, including as high-performance polymers, agrochemicals, and perhaps most significantly, as scaffolds in drug discovery. The methylsulfonyl group, in particular, is a common bioisostere for other functional groups, capable of modulating the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. When incorporated into a substituted benzene ring, as in the case of this compound, the interplay between the electronic and steric effects of the various substituents gives rise to a unique and complex structural and conformational profile. Understanding this profile is paramount for predicting molecular interactions, designing new chemical entities, and optimizing synthetic pathways.
This guide will focus on elucidating the molecular architecture of this compound, providing a detailed examination of its likely synthesis, spectroscopic characteristics, and, most critically, its preferred three-dimensional conformation.
Proposed Synthesis of this compound
A logical and efficient synthetic pathway to this compound can be conceptualized starting from commercially available 4-bromo-2-methylanisole. The proposed synthesis involves a two-step process: thioetherification followed by oxidation.
Step 1: Thioetherification
The initial step would involve the introduction of a methylthio group at the 2-position of the benzene ring. This can be achieved through a variety of methods, with a common approach being the reaction with dimethyl disulfide (DMDS) in the presence of a suitable activating agent.
Step 2: Oxidation to the Sulfone
The subsequent and final step is the oxidation of the resulting methyl sulfide to the corresponding methyl sulfone. This transformation is a cornerstone of sulfur chemistry and can be accomplished using a range of oxidizing agents.[1] The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without undesirable side reactions.
A common and effective method for this oxidation is the use of hydrogen peroxide in acetic acid.[2] Alternatively, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can also be employed. For a cleaner and more environmentally benign process, catalytic oxidation methods are gaining prominence.[1]
Predicted Spectroscopic Signature
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Based on the analysis of its constituent functional groups and data from analogous compounds, we can predict its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons at the 3, 5, and 6 positions of the benzene ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (doublets and a doublet of doublets). The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group of the methylsulfonyl moiety will also appear as a singlet, likely shifted downfield compared to the methoxy group, in the region of 3.0-3.3 ppm.
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon atoms directly attached to the electron-withdrawing bromine and sulfonyl groups will be shifted downfield, while the carbon bearing the electron-donating methoxy group will be shifted upfield. The chemical shifts of the methoxy and methylsulfonyl carbons will also be characteristic.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 140 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Methylsulfonyl (-SO₂CH₃) | 3.0 - 3.3 | 40 - 45 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl group. Two distinct stretching vibrations for the S=O bond are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Other notable peaks will include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methyl and methoxy groups, as well as the SO₂ moiety.
Conformational Analysis: Unveiling the 3D Architecture
The overall shape and reactivity of this compound are dictated by the rotational freedom around the single bonds connecting the methoxy and methylsulfonyl groups to the benzene ring. The interplay of steric hindrance and electronic interactions will determine the most stable conformation.
Rotation around the Aryl-Methoxy Bond
The methoxy group is generally considered to be relatively free to rotate. However, its preferred orientation will be influenced by the adjacent bulky methylsulfonyl group. It is likely that the methyl group of the methoxy moiety will orient itself away from the sulfonyl group to minimize steric clash.
Rotation around the Aryl-Sulfonyl Bond
The conformation around the C-S bond is more restricted due to the larger size of the methylsulfonyl group and the potential for electronic interactions. The oxygen atoms of the sulfonyl group will likely adopt a staggered conformation relative to the substituents on the benzene ring to minimize electrostatic repulsion.
Insights from Analogous Crystal Structures
While a crystal structure for the title compound is not available, examining the crystal structures of related molecules can provide valuable insights. For instance, studies on substituted phenyl sulfones often reveal that the C-S-C plane is not perpendicular to the plane of the benzene ring, indicating some degree of torsional twisting to alleviate steric strain. The presence of the ortho-methoxy group in our target molecule would likely enforce a more pronounced twist.
A Protocol for Computational Modeling
To gain a more quantitative understanding of the conformational landscape of this compound, a computational study using quantum chemical methods is highly recommended.
Methodology
A robust approach would involve using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
Workflow
Caption: A typical workflow for the computational analysis of molecular conformation.
Expected Outcomes
This computational protocol would yield valuable data, including:
-
Optimized Geometries: The precise bond lengths, bond angles, and dihedral angles of the most stable conformers.
-
Rotational Energy Barriers: The energy required to rotate around the C-S and C-O bonds, providing insight into the molecule's flexibility.
-
Electronic Properties: Information on the molecular orbital energies, dipole moment, and charge distribution, which are crucial for understanding reactivity and intermolecular interactions.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical and predictive overview of the molecular structure and conformation of this compound. While direct experimental data remains elusive, the synthesis of this information from related compounds and computational chemistry principles offers a solid foundation for researchers. The proposed synthetic route is practical, and the predicted spectroscopic data provides a benchmark for the characterization of this molecule. The conformational analysis, supported by a clear computational workflow, highlights the key structural features that will govern its chemical behavior.
Future experimental work, particularly the synthesis and single-crystal X-ray diffraction analysis of this compound, would be invaluable in validating and refining the predictive models presented in this guide. Such studies would provide a definitive picture of its solid-state conformation and packing, further enhancing our understanding of this and other polysubstituted aromatic sulfones.
References
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American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. Wordpress. [Link]
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Cumper, C. W. N.; Read, J. F.; Vogel, A. I. Physical properties and chemical constitution. Part XXXIX. The dipole moments of some aromatic sulphoxides and sulphones. J. Chem. Soc. A, 1966 , 239-242. [Link]
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A Technical Guide to 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a strategically functionalized aromatic compound with significant potential in organic chemistry. We will explore its synthesis, inherent reactivity dictated by its unique substitution pattern, and its prospective applications as a versatile building block in the construction of complex molecular architectures. This document will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science by detailing its utility in key transformations such as cross-coupling reactions and nucleophilic aromatic substitutions, thereby highlighting its potential in the discovery of novel pharmaceuticals and functional materials.
Introduction: Unveiling a Multifunctional Synthetic Intermediate
This compound is a polysubstituted aromatic compound featuring a bromine atom, a methoxy group, and a methylsulfonyl group. This specific arrangement of functionalities on the benzene ring imparts a unique and highly exploitable reactivity profile.
-
The bromine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]
-
The methoxy group is a moderately electron-donating group which can influence the regioselectivity of certain reactions and can be a precursor to a hydroxyl group, offering a further point for modification.[3]
-
The methylsulfonyl group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution and influences the electronic properties of the molecule.[4]
This guide will delve into the synthetic pathways to access this valuable intermediate and subsequently explore its vast potential in constructing intricate molecular frameworks relevant to drug discovery and materials science.
Synthesis of this compound
While a direct, one-pot synthesis for this compound may not be widely documented, a logical retrosynthetic analysis suggests a multi-step approach starting from readily available precursors. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A feasible synthetic route could commence with the bromination of a suitable anisole derivative, followed by the introduction of the methylsulfonyl group.
Diagram: Proposed Synthesis of this compound
Caption: A potential two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-methoxyanisole
-
To a solution of 2-methoxyanisole (1.0 equiv) in acetonitrile (CH3CN), add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-bromo-2-methoxyanisole.
Step 2: Synthesis of this compound
-
Dissolve 4-bromo-2-methoxyanisole (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv) and stir for 1 hour at -78 °C.
-
Bubble sulfur dioxide (SO2) gas through the solution for 30 minutes.
-
Add methyl iodide (CH3I) (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Reactivity and Potential Applications in Organic Synthesis
The strategic placement of the bromo, methoxy, and methylsulfonyl groups on the aromatic ring opens up a diverse range of synthetic possibilities.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds.[5]
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for the synthesis of biaryl compounds.[1][6] These motifs are prevalent in many pharmaceuticals and functional materials.[2]
Diagram: Suzuki-Miyaura Coupling of this compound
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K2CO3) (2.0 equiv) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Table 1: Potential Suzuki-Miyaura Coupling Partners and Products
| Coupling Partner (R-B(OH)2) | Potential Product Application Area |
| Phenylboronic acid | General biaryl synthesis |
| 4-Formylphenylboronic acid | Intermediate for further functionalization |
| 3-Pyridylboronic acid | Synthesis of heteroaromatic compounds for medicinal chemistry |
| 4-(N-Boc-amino)phenylboronic acid | Building blocks for bioactive molecules |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[7][8] These structures are important in materials science (e.g., for conjugated polymers) and as precursors for various heterocyclic compounds.[9][10]
Diagram: Sonogashira Coupling of this compound
Caption: General scheme for the Sonogashira coupling reaction.
Exemplary Protocol for Sonogashira Coupling:
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a solvent such as THF or DMF, add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 equiv), a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 equiv), and a base such as triethylamine (Et3N) or diisopropylamine (DIPA).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the methylsulfonyl group, particularly when positioned ortho or para to a leaving group (the bromine atom in this case), significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[11][12] This allows for the displacement of the bromide with a variety of nucleophiles, a reaction that is typically difficult with unactivated aryl halides.[13]
Diagram: Nucleophilic Aromatic Substitution on this compound
Caption: General mechanism for the SNAr reaction.
Exemplary Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMSO or DMF.
-
Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-2.0 equiv) and a base if necessary (e.g., K2CO3 or NaH).
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, monitoring its progress by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase, followed by purification of the product.
Table 2: Potential Nucleophiles and Their Applications in SNAr
| Nucleophile | Product Type | Potential Application |
| Amines (R-NH2) | Anilines | Synthesis of bioactive compounds, dyes |
| Alkoxides (R-O-) | Aryl ethers | Agrochemicals, pharmaceuticals |
| Thiols (R-SH) | Thioethers | Materials science, medicinal chemistry |
| Azides (N3-) | Aryl azides | Precursors for triazoles (via click chemistry) |
Synthesis of Heterocyclic Compounds
The diverse reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of paramount importance in medicinal chemistry.[14] For instance, following a Sonogashira coupling, the resulting arylalkyne can undergo intramolecular cyclization to form substituted indoles or other heterocycles. Similarly, SNAr reactions with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems.
Potential in Drug Discovery and Medicinal Chemistry
The sulfonyl group is a privileged functional group in medicinal chemistry, appearing in a wide range of approved drugs.[15][16][17] It can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a molecule.[4] The ability to easily introduce diverse functionalities onto the this compound scaffold via cross-coupling and SNAr reactions makes it a highly attractive starting point for the generation of compound libraries for drug discovery programs. The sulfonylaniline motif, for example, is present in numerous drugs.[15]
Conclusion
This compound, with its unique combination of a versatile bromine handle, a directing methoxy group, and an activating methylsulfonyl group, represents a powerful and underutilized building block in organic synthesis. Its potential in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides access to a vast chemical space of complex molecules. This guide has outlined the probable synthetic routes to this compound and has provided a comprehensive overview of its expected reactivity and potential applications, particularly in the synthesis of biaryls, arylalkynes, and functionalized anilines. It is anticipated that this versatile intermediate will find increasing use in the fields of medicinal chemistry, agrochemicals, and materials science, enabling the efficient construction of novel and valuable molecular entities.
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- Sulfonamides: Synthesis and The Recent Applic
- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube.
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- Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2022). 16.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.
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- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.
- Synthesis of Heteroarom
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Semantic Scholar. (n.d.).
- ResearchGate. (2022). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- 4-Benzyloxy-2-bromo-1-methoxybenzene. (n.d.). PMC.
- PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene.
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- ResearchGate. (2025). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
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- Wikipedia. (n.d.). Sonogashira coupling.
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- Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
- ChemRxiv. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
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- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
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- Google Patents. (n.d.). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.
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An In-depth Technical Guide to 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Synthesis, Properties, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
January 17, 2026
Abstract
This technical guide details the synthesis, characterization, and potential applications of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a halogenated aromatic sulfone with significant potential as a versatile building block in medicinal chemistry. While direct historical literature on this specific isomer is sparse, this document provides a robust, scientifically-grounded framework for its preparation and use. By leveraging established chemical principles and data from closely related analogues, we present a rational synthetic pathway, discuss the causality behind experimental choices, and explore the strategic value of its constituent functional groups in modern drug discovery. The guide serves as a comprehensive resource for researchers looking to incorporate this and similar scaffolds into their synthetic programs.
Introduction and Strategic Analysis
The molecule this compound belongs to a class of substituted aromatic compounds that are of high interest in the field of drug discovery. The confluence of three key functional groups on a single benzene ring—a bromine atom, a methoxy group, and a methylsulfonyl moiety—creates a scaffold ripe with synthetic and pharmacological potential.
-
The Bromine Atom: Serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1]
-
The Methoxy Group: As an electron-donating group, it modulates the electronic properties of the aromatic ring. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions and can influence the metabolic stability and solubility of a parent molecule.[2][3]
-
The Methylsulfonyl Group: This powerful electron-withdrawing group is a common bioisostere for other functionalities and is prized in medicinal chemistry. It is metabolically stable, can improve aqueous solubility, and its oxygen atoms act as strong hydrogen bond acceptors, enhancing binding affinity to biological targets.[4][5][6][7]
Given the absence of a detailed discovery history for this specific isomer, this guide focuses on a logical and efficient pathway for its synthesis, based on well-documented organic transformations.
Proposed Synthesis Pathway
A logical retrosynthetic analysis of the target molecule suggests that the final methylsulfonyl group can be installed via the oxidation of a corresponding aryl methyl sulfide. This precursor, 4-bromo-1-methoxy-2-(methylthio)benzene, can in turn be synthesized from a suitable aniline derivative via a Sandmeyer-type reaction. This multi-step approach offers high modularity and relies on reliable and well-understood chemical reactions.
Caption: Proposed retrosynthetic analysis for the target compound.
Step 1: Diazotization of 5-Bromo-2-methoxyaniline
The synthesis begins with a commercially available starting material, 5-bromo-2-methoxyaniline. This aniline is converted to its corresponding diazonium salt, a highly versatile intermediate.[8][9]
Protocol:
-
Suspend 5-bromo-2-methoxyaniline in an aqueous solution of a strong mineral acid (e.g., 3M HCl) at 0-5 °C in a three-neck flask equipped with a mechanical stirrer.
-
Dissolve a slight molar excess (1.1 equivalents) of sodium nitrite (NaNO₂) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C to prevent decomposition of the diazonium salt.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution. This solution should be used immediately in the next step.
Causality and Justification: The diazotization reaction is a cornerstone of aromatic chemistry. The use of low temperatures is critical because aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm. The acidic medium is necessary to generate the true nitrosating agent, nitrous acid (HONO), in situ from NaNO₂.
Step 2: Thiolation via Sandmeyer-type Reaction
The diazonium salt is then converted to the key sulfide intermediate. While various methods exist, reaction with a methyl thiol source provides a direct route.
Protocol:
-
In a separate flask, prepare a solution of sodium methyl thiolate (NaSMe) or potassium methyl xanthate.
-
Slowly add the cold diazonium salt solution from Step 1 to the thiolate solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir and warm to room temperature over 2-4 hours until gas evolution ceases.
-
Perform an aqueous workup by extracting the mixture with a suitable organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product, 4-bromo-1-methoxy-2-(methylthio)benzene, via column chromatography.
Causality and Justification: This reaction, a variation of the Sandmeyer reaction, displaces the dinitrogen gas—an excellent leaving group—with a sulfur nucleophile.[8][9] This allows for the regioselective installation of the methylthio group, a transformation not easily achieved by direct electrophilic substitution on 4-bromoanisole due to directing group effects.
Step 3: Oxidation of Sulfide to Sulfone
The final step is the oxidation of the sulfide to the target sulfone. This transformation must be carefully controlled to ensure complete oxidation without unwanted side reactions. Several reliable oxidants can be employed for this purpose.[10][11]
Protocol (using Oxone):
-
Dissolve the sulfide intermediate, 4-bromo-1-methoxy-2-(methylthio)benzene, in a solvent mixture such as methanol/water or acetonitrile/water.
-
Add a solution of Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄), typically 2.2-2.5 equivalents, portion-wise to the stirred sulfide solution at room temperature.[12][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Causality and Justification: Oxone® is a versatile, inexpensive, and environmentally benign oxidant that is highly effective for converting sulfides to sulfones.[12] Using a slight excess (more than 2 equivalents) ensures the reaction proceeds past the intermediate sulfoxide stage to the desired sulfone.[10][14] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used, which is also a powerful oxidant for this transformation.[15][16][17][18] The choice of solvent can be critical; aqueous mixtures often facilitate the oxidation with Oxone®.[12]
Physicochemical and Spectroscopic Data
| Property | Predicted Value / Characteristic |
| CAS Number | Not assigned |
| Molecular Formula | C₈H₈BrO₃S |
| Molecular Weight | 267.12 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Poorly soluble in water; soluble in common organic solvents like DCM, EtOAc, Acetone |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (d, 1H), ~7.2-7.4 (dd, 1H), ~7.0-7.2 (d, 1H), ~4.0 (s, 3H, OCH₃), ~3.3 (s, 3H, SO₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C-O), ~140 (C-S), ~135 (CH), ~125 (C-Br), ~120 (CH), ~115 (CH), ~57 (OCH₃), ~45 (SO₂CH₃) |
| IR (KBr, cm⁻¹) | ~1300 & ~1150 (asymmetric and symmetric SO₂ stretch), ~1250 (C-O stretch), ~1580 (C=C stretch) |
| Mass Spec (EI) | M⁺ peak at m/z 266/268 (characteristic bromine isotope pattern) |
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of this compound is highly valuable for the synthesis of complex molecules in drug discovery programs.
-
Scaffold for Library Synthesis: The bromine atom is a key functional group for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at the 4-position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3][19][20]
-
Bioisosteric Replacement: The methylsulfonyl group is an effective bioisostere for other functional groups like nitro, cyano, or even carbonyl groups, offering a way to modulate physicochemical properties while potentially maintaining or improving biological activity.[6]
-
Metabolic Blocking: The introduction of a metabolically robust sulfone group can block sites of potential oxidative metabolism on the aromatic ring, thereby improving the pharmacokinetic profile and in vivo half-life of a drug candidate.[4][6][7]
-
Targeting Protein Kinases: Many kinase inhibitors feature substituted aromatic scaffolds. The specific arrangement of hydrogen bond acceptors (methoxy and sulfonyl oxygens) and the potential for further elaboration via the bromo group make this compound an attractive starting point for designing inhibitors that can form specific interactions within an ATP-binding pocket.
Caption: Standard workflow for synthesis and characterization.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on related sulfones and aryl bromides, the compound may be harmful if swallowed and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for analogous compounds for detailed handling and disposal information.
Conclusion
This compound represents a synthetically accessible and highly valuable building block for chemical and pharmaceutical research. Although not widely documented as a standalone compound, its rational synthesis from readily available precursors is straightforward. The strategic combination of its functional groups provides a powerful platform for generating novel molecular entities with tunable properties, making it an important tool for the modern medicinal chemist. This guide provides the necessary foundational knowledge for its preparation, characterization, and strategic deployment in drug discovery programs.
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. (2009). Organic & Biomolecular Chemistry, 7(19), 4029-4036. Royal Society of Chemistry. [Link]
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Oxidation of sulfides to sulfoxides and sulfones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(17), 2794-2819. [Link]
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Application of Sulfonyl in Drug Design. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2755–2782. [Link]
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m-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. [Link]
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[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]
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meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. (2018). RSC Advances, 8(15), 8146-8172. Royal Society of Chemistry. [Link]
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A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. (2022). Organic & Biomolecular Chemistry, 20(20), 4165-4170. Royal Society of Chemistry. [Link]
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1-Bromo-4-methoxy-2-methylbenzene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(15), 5786. [Link]
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4-Benzyloxy-2-bromo-1-methoxybenzene. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
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Methodological & Application
Introduction: The Strategic Value of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene in C-C Bond Formation
An In-Depth Guide to Suzuki Coupling Reactions Using 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Protocols, Mechanistic Insights, and Applications
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Suzuki-Miyaura cross-coupling reactions utilizing this compound. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its substituents, which can influence the pharmacological profile of target molecules. This document details the underlying mechanistic principles, provides robust experimental protocols, and offers practical guidance for troubleshooting and optimization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl scaffolds.[1] This palladium-catalyzed transformation is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
This compound is a particularly strategic substrate for this reaction. Its chemical architecture features:
-
A reactive C-Br bond at the 4-position, the primary site for the coupling reaction.
-
An electron-withdrawing methylsulfonyl group (-SO₂Me) positioned ortho to the methoxy group. This group strongly activates the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki couplings.[3][4]
-
An electron-donating methoxy group (-OMe) para to the bromine. The interplay between these opposing electronic forces can be exploited to fine-tune the reactivity and properties of both the substrate and the resulting products.
The biaryl structures synthesized from this intermediate are valuable in drug discovery, as the methylsulfonyl moiety can act as a hydrogen bond acceptor or a metabolic blocker, while the methoxy group can influence solubility and receptor binding.
Mechanism and Rationale: Why This Substrate Works So Well
The efficacy of the Suzuki coupling reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[2][3] The unique substitution pattern of this compound significantly facilitates this process.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the aryl bromide. The presence of the potent electron-withdrawing methylsulfonyl group polarizes the C-Br bond and lowers the energy barrier for this initial, often rate-limiting, step.[3] This makes the substrate highly reactive compared to electron-neutral or electron-rich aryl bromides.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[1][3] This complex then transfers its organic group to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section provides a standardized, reliable protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This procedure should serve as an excellent starting point for further optimization.
Materials and Reagents
-
Aryl Halide: this compound
-
Boronic Acid: Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio), or Toluene/Water
-
Inert Gas: Argon or Nitrogen
-
Other: Anhydrous magnesium sulfate or sodium sulfate, silica gel for chromatography, and appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes).
Equipment Setup
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Inert atmosphere manifold (Schlenk line) or nitrogen/argon balloon.
-
Heating mantle or oil bath with a temperature controller.
-
Standard laboratory glassware for work-up and purification.
Detailed Reaction Procedure
The following workflow outlines the key steps for performing the coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Instructions:
-
Reagent Addition: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL). The solvents should be degassed beforehand by sparging with argon for at least 20 minutes.
-
Final Degassing: Stir the mixture and sparge with a stream of argon for an additional 10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv) to the flask. Briefly flush the flask with inert gas again.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing a small aliquot via GC-MS until the starting aryl bromide is consumed.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table provides a set of starting conditions and expected results for coupling with various boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >90 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/EtOH/H₂O (4:1:1) | 85 | 85-95 |
| 3 | 4-Acetylphenylboronic Acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | 80-90 |
| 4 | 3-Pyridylboronic Acid | SPhos-Pd-G2 (2%) | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 75-85 |
| 5 | N-Boc-indole-5-boronic acid | XPhos-Pd-G3 (2%) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 95 | >80 |
Yields are estimates based on literature for similar electron-deficient aryl bromides and may vary.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Base is not strong or soluble enough.4. Low reaction temperature or time. | 1. Use fresh catalyst and ensure a robust inert atmosphere.2. Thoroughly degas all solvents before use.3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).4. Increase temperature to 100-110 °C or extend reaction time. |
| Side Product: Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst loading is too high.3. Boronic acid is unstable under reaction conditions. | 1. Improve degassing technique.2. Reduce catalyst loading to 1-2 mol%.3. Use the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid. |
| Side Product: Debromination of Starting Material | 1. Impurities in reagents or solvents.2. Water content is too high or base is too strong. | 1. Use high-purity reagents and anhydrous solvents (if a water-free system is desired).2. Try a milder base like K₂CO₃ or KF and reduce the amount of water in the solvent system. |
| Difficulty in Purification | 1. Formation of palladium black.2. Product has similar polarity to byproducts. | 1. Filter the crude reaction mixture through a pad of Celite before extraction.2. Optimize the chromatography mobile phase; consider a different stationary phase if necessary. |
Applications and Further Transformations
The resulting biaryl products, featuring the 1-methoxy-2-(methylsulfonyl)benzene core, are valuable intermediates. For instance, they can serve as precursors for the synthesis of complex heterocyclic systems like benzofurans, which are prevalent in biologically active compounds.[5][6][7][8][9] The methylsulfonyl group, a known bioisostere for other functionalities, can impart desirable pharmacokinetic properties. This makes the products of this reaction highly relevant for scaffold development in medicinal chemistry programs targeting areas such as oncology and infectious diseases.[7][10][11]
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-
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International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]
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ACS Publications. (2023). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
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-
ACS Publications. (2010). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]
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ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
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ResearchGate. (2018). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[2] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, providing a direct and efficient route to a diverse array of arylamine products.[2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, an electron-deficient aryl bromide. The presence of the strongly electron-withdrawing methylsulfonyl group presents unique challenges and considerations for reaction optimization. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a detailed, field-proven experimental protocol, and discuss the critical role of each reaction component to empower researchers to successfully execute this transformation and adapt it to their specific needs.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][4][5] Understanding this cycle is paramount for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond of this compound. This step forms a Pd(II) intermediate.[4][5] The rate of this step can be influenced by the electron density of the aryl halide and the nature of the phosphine ligand.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[4][6][7] The choice of base is critical and is often dictated by the pKa of the amine and the solvent.[6][7][8]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate, leading to hydrodehalogenation of the starting material and the formation of an imine.[2][9] The choice of a bulky phosphine ligand can often suppress this undesired pathway.[2]
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Application Note: A Detailed Protocol for the Sonogashira Coupling of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Introduction: The Strategic Importance of Sonogashira Couplings with Electron-Deficient Aryl Halides in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4] Its appeal lies in its typically mild reaction conditions and broad functional group tolerance.[1][4]
This application note provides a detailed experimental protocol for the Sonogashira coupling of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene, a substrate of significant interest in drug discovery. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity. Understanding how to effectively couple such electron-deficient and functionally rich substrates is crucial for the synthesis of novel pharmaceutical intermediates. We will delve into the rationale behind the choice of catalysts, ligands, bases, and solvents, providing a comprehensive guide for researchers in medicinal chemistry and process development.
Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[5][6]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.[5][6][7] This is often considered the rate-determining step.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the catalytically active Pd(0) species.[5][6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[1][5] This species is crucial for the transmetalation step.
The use of a copper co-catalyst generally increases the reaction rate and allows for milder conditions.[1] However, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[1] Copper-free Sonogashira protocols have been developed to circumvent this issue.[1][8]
Visualizing the Catalytic Pathway
Caption: A flowchart of the experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 265 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles. This is crucial to prevent the oxidative homocoupling of the alkyne.
-
Reagent Addition: Add triethylamine (3.0 mmol, 0.42 mL) followed by phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously. The electron-withdrawing nature of the sulfonyl group may necessitate slightly elevated temperatures to facilitate the oxidative addition step.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues. [9]Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-(phenylethynyl)-2-(methylsulfonyl)benzene.
Rationale for Experimental Choices
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is the classic and highly effective choice for Sonogashira couplings. [1]Pd(PPh₃)₂Cl₂ is a commonly used, air-stable palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. [1]* Ligand: The triphenylphosphine ligands on the palladium catalyst are robust and provide a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle. For particularly challenging substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands could be explored. [5][10]* Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent in some cases. [11]Other amine bases like diisopropylamine or piperidine can also be effective.
-
Solvent: Toluene is a common solvent for Sonogashira couplings due to its ability to dissolve the organic reactants and its relatively high boiling point, allowing for elevated reaction temperatures if necessary. Other solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used depending on the substrate solubility and desired reaction temperature.
-
Temperature: While many Sonogashira couplings can proceed at room temperature, the presence of the deactivating methylsulfonyl group on the aryl bromide may require heating to 80 °C to achieve a reasonable reaction rate.
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents or solvents. | Use a fresh batch of catalyst and anhydrous, degassed solvents. Increase the reaction temperature in increments of 10 °C. Consider using a more active catalyst system (e.g., with a more electron-rich ligand). |
| Alkyne Homocoupling | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents and reagents are properly degassed. [1]A copper-free protocol can also be employed to avoid this side reaction. [1] |
| Difficulty in Product Purification | Residual catalyst contamination. | Filter the crude reaction mixture through a pad of Celite or silica gel before aqueous work-up. [9]The use of scavenger resins can also be effective for removing trace palladium. |
Safety Precautions:
-
Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triethylamine is a corrosive and flammable liquid; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a robust and well-rationalized protocol for the Sonogashira coupling of the electronically complex substrate, this compound. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of novel compounds for applications in drug discovery and materials science.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
ACS Publications. Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
University of Arizona Libraries. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Link]
-
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
-
Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 11. DSpace [repository.kaust.edu.sa]
Application Note: Strategic Use of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene in the Synthesis of Kinase Inhibitor Scaffolds
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] This application note details the strategic utility of the trifunctionalized building block, 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene , as a versatile starting material for the synthesis of advanced kinase inhibitor scaffolds. We provide a comprehensive guide, including a detailed protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a foundational method for constructing the core structures of many approved drugs.[3] The unique substitution pattern of this reagent offers a convergence of features: a reactive handle for C-C bond formation (bromo group), and two key modulating groups (methoxy and methylsulfonyl) that can influence solubility, metabolic stability, and target engagement.
Introduction: The Architectural Logic of Kinase Inhibitors
Kinase inhibitors function by blocking the activity of protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to specific protein substrates.[2] This process of phosphorylation is a fundamental mechanism for regulating complex cellular processes, including growth, proliferation, and apoptosis.[1] In many cancers, mutations lead to constitutively active kinases, driving uncontrolled cell division.[4]
The design of effective kinase inhibitors often relies on a "privileged scaffold" approach, where a core heterocyclic structure (e.g., quinazoline, pyrimidine) is systematically decorated with functional groups that occupy specific pockets within the kinase ATP-binding site. The strategic synthesis of these molecules requires robust, functional-group-tolerant chemical reactions and well-designed starting materials.
This compound is an exemplary building block for this purpose due to its distinct electronic and reactive properties:
-
Aryl Bromide: Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the crucial connection to the core heterocyclic scaffold of the inhibitor.[5]
-
Methoxy Group (CH₃O-): An electron-donating group that can enhance binding through hydrogen bond acceptance and improve pharmacokinetic properties.
-
Methylsulfonyl Group (CH₃SO₂-): A strong electron-withdrawing group and polar moiety, often incorporated to improve solubility and form strong hydrogen bonds with amino acid residues in the kinase active site, thereby increasing potency and selectivity.
This combination allows for the rapid generation of molecular complexity and provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool in medicinal chemistry for forging carbon-carbon bonds between an aryl halide and an organoboron compound.[6] Its high functional group tolerance and reliable performance make it ideal for late-stage diversification in drug discovery campaigns. We present a generalized protocol for coupling this compound with a heterocyclic boronic acid or ester, a common strategy for synthesizing precursors to inhibitors targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[4][7]
General Reaction Scheme
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction. Researchers should note that optimization of the catalyst, base, and solvent system may be necessary for different boronic acid substrates.
Objective: To synthesize a biaryl kinase inhibitor precursor via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heterocyclic Boronic Acid/Ester (1.2 eq)
-
Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (0.03 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Argon or Nitrogen gas supply
-
Ethyl Acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere manifold (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
-
Data Presentation and Optimization
The choice of reaction parameters is crucial for a successful Suzuki coupling. The following table provides a starting point for optimization based on literature precedents for similar substrates.[6]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | Quinazolin-6-ylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 70-80 |
| 4 | Pyrimidin-5-ylboronic acid | PdCl₂(dppf) (3%) | K₃PO₄ | DMF/H₂O | 110 | 65-75 |
Troubleshooting Insights:
-
Low Yield: If yields are poor, consider a different palladium catalyst or ligand. For electron-deficient boronic acids or sterically hindered substrates, more active catalysts like SPhos or XPhos palladacycles may be required. Using a stronger base like cesium carbonate (Cs₂CO₃) can also accelerate the reaction.[6]
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. This is often promoted by high temperatures and prolonged reaction times. Running the reaction under strictly anaerobic conditions and at the lowest effective temperature can minimize this issue.
Application in Kinase Inhibitor Signaling Context
The products derived from this compound are designed to interfere with aberrant kinase signaling pathways. For example, many inhibitors target the EGFR pathway, which, when hyperactivated, drives tumor proliferation and survival. The synthesized biaryl compounds serve as the core upon which further chemical modifications can be made to optimize binding and achieve potent inhibition.
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene in Synthesis
This compound is a highly valuable aromatic building block in medicinal chemistry and materials science. Its strategic utility stems from its engineered electronic properties, which make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a potent electron-withdrawing methylsulfonyl group ortho to the bromine atom significantly activates the aromatic ring for nucleophilic attack, facilitating the displacement of the bromide leaving group. This activation allows for the facile introduction of a wide array of nucleophiles, enabling the synthesis of diverse and complex molecular architectures.[1] In drug design, the resulting substituted 1-methoxy-2-(methylsulfonyl)benzene core can serve as a key pharmacophore or a versatile intermediate for constructing more elaborate bioactive molecules.[2]
This document provides a comprehensive guide to understanding and performing SNAr reactions with this substrate. It details the underlying mechanistic principles, offers field-proven experimental protocols, and presents a framework for troubleshooting and optimization.
Mechanistic Insights: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds through a well-established two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical for rationalizing experimental choices and optimizing reaction conditions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted during this stage.[2][5]
-
Stabilization by the Methylsulfonyl Group: The potent electron-withdrawing nature of the ortho-methylsulfonyl group is paramount. It stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the electron density and lowering the activation energy of the initial attack. The para-methoxy group has a comparatively weaker electron-donating effect and does not significantly hinder the reaction.[3]
-
Elimination of the Leaving Group and Aromatization: In the final, rapid step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2]
The overall reaction is significantly favored by the presence of strong electron-withdrawing groups ortho and para to the leaving group, which is the case for this substrate.[4]
Experimental Protocols
The following protocols are generalized procedures for the SNAr of this compound with common classes of nucleophiles. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 4-methoxy-2-(methylsulfonyl)anilines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline derivative)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware for inert atmosphere reactions if necessary.
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 2.0 eq). The base is crucial for scavenging the HBr formed and, in the case of primary or secondary amines, can aid in deprotonation to increase nucleophilicity.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general procedure for the synthesis of aryl thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkanethiol)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) as solvent
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous solvent (DMF or THF).
-
If using NaH, suspend it in the solvent and cool the mixture to 0 °C.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate in situ.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as necessary (typically 25-80 °C), monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Critical Reaction Parameters
The success of the SNAr reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides general guidance for optimization.
| Parameter | Nucleophile | Recommended Conditions & Rationale |
| Solvent | Amines, Thiols | Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These solvents are preferred as they effectively solvate the cation of the base and the intermediate complex without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[6] |
| Base | Primary/Secondary Amines, Thiols | Inorganic Bases (K₂CO₃, Cs₂CO₃): Commonly used and effective for scavenging the acid byproduct. Cesium carbonate is often more effective due to its higher solubility. Stronger Bases (NaH): Required for deprotonating less acidic thiols to form the more potent thiolate nucleophile. Must be handled under inert conditions. |
| Temperature | Varies | Room Temperature to 150 °C: The required temperature is inversely related to the nucleophilicity of the nucleophile and the degree of activation of the aromatic ring. Highly reactive nucleophiles may react at lower temperatures, while less reactive ones will require heating.[5] |
| Reaction Time | Varies | 1 to 24 hours: Dependent on the reactivity of the nucleophile and the reaction temperature. Should be monitored by an appropriate analytical technique (TLC, LC-MS) to determine the point of completion. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution of this compound.
Caption: General workflow for the SNAr reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Insufficiently reactive nucleophile.- Inappropriate base or solvent.- Reaction temperature too low. | - For neutral nucleophiles like amines or alcohols, ensure a suitable base is used to enhance nucleophilicity.[6]- Switch to a more polar aprotic solvent like DMSO or NMP.[5]- Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| Side Reactions | - Base is too strong, leading to elimination or other pathways.- Reaction temperature is too high, causing decomposition. | - Use a milder base such as K₂CO₃ instead of stronger bases like NaH if possible.- Optimize the temperature to the minimum required for a reasonable reaction rate. |
| Purification Difficulties | - Incomplete reaction leading to a mixture of starting material and product.- Formation of polar byproducts. | - Ensure the reaction has gone to completion before workup.- An aqueous wash during workup can help remove highly polar impurities. Optimize the solvent system for column chromatography. |
Conclusion
This compound is a pre-activated and versatile substrate for nucleophilic aromatic substitution reactions. By leveraging the principles of the addition-elimination mechanism and carefully selecting reaction conditions, researchers can efficiently synthesize a wide range of substituted aromatic compounds. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important building block in pharmaceutical and materials science research.
References
-
MySkinRecipes. (n.d.). 1-Bromo-4-((methylsulfonyl)methyl)benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Keserű, G. M., et al. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Hernández-Vázquez, E., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals. Retrieved from [Link]
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- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Guide to the Scalable Synthesis of Biaryl and Arylamine Derivatives Using 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Abstract
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is a highly functionalized aromatic building block of significant interest in pharmaceutical and materials science research. Its unique electronic properties—a bromine atom for versatile cross-coupling, an electron-donating methoxy group, and a strongly electron-withdrawing methylsulfonyl group—make it an ideal substrate for constructing complex molecular architectures. This guide provides in-depth technical protocols and expert insights for the scale-up synthesis of C-C and C-N coupled derivatives via Suzuki-Miyaura and Buchwald-Hartwig reactions. We address critical scale-up parameters, process safety, analytical validation, and troubleshooting to empower researchers and drug development professionals to confidently and efficiently utilize this key intermediate.
Introduction: The Strategic Value of the Substrate
The strategic placement of the bromo, methoxy, and methylsulfonyl moieties on the benzene ring allows for precise control over reactivity and imparts desirable physicochemical properties to the resulting derivatives. The methylsulfonyl group, in particular, is a known bioisostere for other functional groups and can enhance solubility and metabolic stability in drug candidates. This application note focuses on two of the most robust and industrially relevant palladium-catalyzed cross-coupling reactions for the derivatization of this substrate.
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, creating biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[1]
-
Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds, providing access to a wide range of substituted anilines and their derivatives, which are crucial pharmacophores.[2]
Our objective is to provide a framework that moves beyond bench-scale synthesis, addressing the practical challenges encountered during process scale-up.
Physicochemical Properties & Safety Data
A thorough understanding of the substrate's properties is paramount for safe handling and effective process design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₃S | N/A |
| Molecular Weight | 265.12 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Solubility | Soluble in THF, Dioxane, Toluene, DMF, DMSO; Insoluble in water (predicted) | N/A |
| Melting Point | Not available. Must be determined experimentally before scale-up. | N/A |
Safety & Handling (EHS) Considerations
While specific data for this exact compound is limited, data from structurally related aryl bromides and sulfones necessitates stringent safety protocols.
-
Hazard Statements: Assumed to cause skin and serious eye irritation. May be harmful if swallowed.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling large quantities of powder, respiratory protection is required to avoid inhalation.
-
Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Take measures to prevent static discharge.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Chemistry: Palladium-Catalyzed Cross-Coupling
The electron-deficient nature of the aromatic ring, due to the methylsulfonyl group, enhances its reactivity in the oxidative addition step of the catalytic cycle, often facilitating the reaction under milder conditions compared to electron-rich aryl bromides.
Critical Parameters for Successful Scale-Up
Transitioning from milligram to multi-gram or kilogram scale introduces challenges related to mass and heat transfer, reagent addition, and product isolation. Careful consideration of the following parameters is essential.
-
Catalyst & Ligand System: While simple catalysts like Pd(PPh₃)₄ may work at a small scale, scale-up often benefits from modern, highly active pre-catalysts (e.g., Buchwald G3 or G4 palladacycles). These catalysts offer higher turnover numbers (TONs), allowing for lower catalyst loadings (0.1–1 mol%), which is critical for reducing cost and minimizing palladium contamination in the final product. The choice of ligand (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, tBu₃P for Suzuki) is crucial and must be optimized to balance reactivity and stability.[6]
-
Solvent & Base Selection: The choice of solvent is dictated by the solubility of all reactants and the reaction temperature. For scale-up, solvents with higher flash points like toluene, 2-MeTHF, or CPME are preferred over ether or THF. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of starting materials or products.[7] In large-scale reactions, inorganic bases can form thick slurries, impeding mixing; liquid bases or soluble organic bases like DBU can sometimes be advantageous.[6]
-
Temperature Control & Reaction Monitoring: Exothermic events during reagent addition or the reaction itself must be managed with an appropriate reactor cooling system. Overheating can lead to byproduct formation and catalyst decomposition. Real-time reaction monitoring via HPLC or UPLC is non-negotiable in a scale-up setting. The reaction should be deemed complete only when the starting material is consumed to a defined limit (e.g., <1%).
-
Workup & Purification: Quenching a large-scale reaction requires careful, controlled addition of the quenching agent to manage any exotherms. Post-reaction, the removal of palladium residues is a primary challenge. This is often achieved by treatment with activated charcoal, silica-based metal scavengers, or crystallization. Crystallization is the preferred method for final product purification at scale as it avoids costly and time-consuming column chromatography.
Detailed Scale-Up Protocols
The following protocols are designed for a 100-gram scale synthesis and should be adapted based on available equipment and safety assessments.
Protocol 1: Scale-Up Suzuki-Miyaura Coupling with 4-methylphenylboronic acid
Objective: To synthesize 4'-methyl-4-methoxy-2-(methylsulfonyl)-1,1'-biphenyl.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 265.12 | 100.0 g | 0.377 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 61.5 g | 0.453 | 1.2 |
| SPhos Precatalyst (G3) | 793.03 | 1.50 g | 0.00189 | 0.005 |
| K₃PO₄ (finely milled) | 212.27 | 160.1 g | 0.754 | 2.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 1.0 L | - | 10 vol |
| Water (degassed) | 18.02 | 100 mL | - | 1 vol |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet. Ensure the system is clean, dry, and can be maintained under an inert atmosphere.
-
Reagent Charging: Charge the reactor with this compound (100.0 g), 4-methylphenylboronic acid (61.5 g), and milled K₃PO₄ (160.1 g).
-
Inerting & Solvent Addition: Purge the reactor with nitrogen for 30 minutes. Add 2-MeTHF (1.0 L) and degassed water (100 mL) via cannula transfer.
-
Degassing: Vigorously stir the slurry and sparge with subsurface nitrogen for at least 1 hour to ensure the removal of dissolved oxygen. Causality: Oxygen can oxidatively deactivate the Pd(0) active catalyst, inhibiting the reaction.
-
Catalyst Addition: Under a strong positive nitrogen flow, add the SPhos Precatalyst (1.50 g).
-
Reaction: Heat the reaction mixture to 75-80 °C. Monitor the reaction progress every hour by taking a small, quenched sample for HPLC analysis. The reaction is typically complete in 4-8 hours.
-
Workup: Once the starting material is <1% by HPLC, cool the mixture to 20-25 °C. Add 500 mL of water and stir for 15 minutes. Stop stirring and allow the layers to separate.
-
Isolation: Separate the organic layer. Wash the organic layer with 500 mL of brine. Concentrate the organic layer under reduced pressure to a volume of ~300 mL.
-
Crystallization: Add 600 mL of isopropanol (an anti-solvent) and heat to 60 °C to ensure dissolution. Slowly cool to 0-5 °C over 4 hours to induce crystallization.
-
Filtration & Drying: Filter the resulting solid, wash the cake with cold isopropanol (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and residual palladium (ICP-MS). Expected Yield: 85-95%.
Protocol 2: Scale-Up Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(4-methoxy-2-(methylsulfonyl)phenyl)morpholine.
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 265.12 | 100.0 g | 0.377 | 1.0 |
| Morpholine | 87.12 | 39.4 g (40 mL) | 0.452 | 1.2 |
| RuPhos Precatalyst (G3) | 835.09 | 2.36 g | 0.00283 | 0.0075 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 43.5 g | 0.452 | 1.2 |
| Toluene | 92.14 | 1.0 L | - | 10 vol |
Step-by-Step Methodology:
-
Reactor Setup: Use the same reactor setup as described in Protocol 1.
-
Reagent Charging: Charge the reactor with this compound (100.0 g) and RuPhos Precatalyst (2.36 g). Causality: Adding the solid catalyst with the starting material is often operationally simpler at scale than adding it last.
-
Inerting & Solvent Addition: Purge the reactor with nitrogen. Add toluene (1.0 L).
-
Degassing: Sparge the mixture with nitrogen for 1 hour while stirring.
-
Reagent Addition: Add morpholine (40 mL). Then, under a strong nitrogen flow and with efficient stirring, add the sodium tert-butoxide (43.5 g) portion-wise over 30 minutes. Safety Note: NaOtBu is a strong, air-sensitive base. Addition can be exothermic. Monitor the internal temperature and control the addition rate to keep it below 35 °C.
-
Reaction: Heat the reaction mixture to 90-95 °C. Monitor by HPLC until the starting material is consumed (<1%), typically within 2-6 hours.
-
Workup: Cool the mixture to 20-25 °C. Slowly and carefully quench the reaction by adding 500 mL of 1M aqueous ammonium chloride solution.
-
Isolation: Separate the organic layer. Wash with water (2 x 500 mL) and then brine (500 mL).
-
Purification: Treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) according to the manufacturer's instructions to reduce palladium levels. Filter off the scavenger.
-
Crystallization: Concentrate the toluene solution to ~250 mL and add 750 mL of heptane as an anti-solvent. Cool to 0-5 °C to induce crystallization.
-
Filtration & Drying: Filter the product, wash with cold heptane, and dry under vacuum at 50 °C.
-
Analysis: Perform a full analytical characterization (HPLC, NMR, MS, ICP-MS). Expected Yield: 80-90%.
Troubleshooting Common Scale-Up Issues
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poor quality base.3. Poor mixing in a thick slurry. | 1. Improve degassing procedure; sparge for a longer duration.2. Use a freshly opened container of base; ensure it is finely milled.3. Increase stirrer speed; consider a different solvent or base system for better solubility. |
| Low Yield | 1. Product loss during workup (e.g., to aqueous layer).2. Byproduct formation (e.g., hydrodehalogenation).3. Inefficient crystallization. | 1. Perform back-extraction of aqueous layers; adjust pH if product is ionizable.2. Lower reaction temperature; screen different ligands.3. Optimize solvent/anti-solvent ratio and cooling profile. |
| High Palladium in Final Product | 1. Inefficient removal during workup.2. Catalyst precipitation with the product. | 1. Employ a metal scavenger; perform a charcoal treatment.2. Ensure complete dissolution during crystallization; consider re-crystallization. |
Conclusion
This compound is a versatile and reactive intermediate for constructing valuable chemical entities. The successful scale-up of its derivatization via Suzuki-Miyaura and Buchwald-Hartwig couplings is highly achievable with careful attention to process parameters. The use of modern, highly active catalyst systems, rigorous control over the reaction environment, and a well-designed purification strategy are the cornerstones of an efficient, robust, and scalable process. The protocols and insights provided herein offer a solid foundation for researchers and process chemists to harness the full potential of this important building block.
References
-
PubChem. "4-Bromo-1-methoxy-2-methylbenzene." National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Wikimedia Foundation. Available at: [Link]
-
Leadbeater, N. E., & McGowan, C. "Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up." Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]
-
Kappe, C. O., et al. "Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams." NIH Public Access. Available at: [Link]
-
Thermo Fisher Scientific. "Safety Data Sheet." Available at: [Link]
-
ResearchGate. "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines." Available at: [Link]
-
Cole, K. P., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ACS Catalysis. Available at: [Link]
-
Sumitomo Chemical. "Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology." Available at: [Link]
-
MySkinRecipes. "1-Bromo-4-((methylsulfonyl)methyl)benzene." Available at: [Link]
-
PubChem. "1-Bromo-4-methoxy-2-methylbenzene." National Center for Biotechnology Information. Available at: [Link]
-
NIST. "Benzene, 1-bromo-4-methoxy-." NIST Chemistry WebBook. Available at: [Link]
- Google Patents. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Wikipedia. "4-Bromoanisole." Wikimedia Foundation. Available at: [Link]
-
SIELC Technologies. "Benzene, 1-bromo-4-methoxy-." Available at: [Link]
-
MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene." Available at: [Link]
-
ResearchGate. "Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with..." Available at: [Link]
-
Matrix Fine Chemicals. "4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.fr [fishersci.fr]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and efficiency of the Suzuki-Miyaura coupling reaction involving the electron-deficient substrate, 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene .
The presence of the strongly electron-withdrawing methylsulfonyl group (-SO₂Me) significantly influences the reactivity of the aryl bromide. While it activates the carbon-bromine bond towards oxidative addition—the crucial first step in the catalytic cycle—it can also introduce challenges not typically seen with electron-neutral or electron-rich substrates.[1][2] This guide provides a structured approach to overcoming these specific hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low (<30%), or I'm observing no product formation at all. What are the primary causes?
Answer: Low or no yield with this substrate often points to issues with catalyst activation, stability, or the transmetalation step. The electron-deficient nature of the aryl-palladium intermediate formed after oxidative addition makes it different from more common substrates.
-
Cause A: Inefficient Catalyst System. Your catalyst may not be suitable for this challenging coupling. Standard catalysts like Pd(PPh₃)₄ can be sluggish. The electron-withdrawing sulfonyl group requires a more robust catalytic system to facilitate the overall cycle efficiently.[3]
-
Solution: Switch to a more active catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are designed to accelerate both oxidative addition and the rate-limiting reductive elimination step, which is often a bottleneck with electron-deficient partners.[3]
-
-
Cause B: Ineffective Base. The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[4][5] If the base is too weak or poorly soluble, this step will fail.
-
Solution: Use a stronger base. While sodium or potassium carbonate can be effective, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for challenging couplings.[5] Their greater basicity and, in the case of Cs₂CO₃, better solubility in organic solvents can significantly accelerate the transmetalation step.[5]
-
-
Cause C: Catalyst Deactivation. Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[6] Inadequate degassing allows oxygen to enter the reaction, which can oxidize the active catalyst to inactive palladium oxides (palladium black) or promote unwanted side reactions like the homocoupling of the boronic acid.[7]
-
Solution: Ensure rigorous inert atmosphere conditions. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and assemble your reaction under a positive pressure of an inert gas.[6][8] Using a pre-catalyst, which is more stable to air than many Pd(0) sources, can also help ensure the active catalyst is generated effectively in situ.[9]
-
Question 2: My starting aryl bromide is consumed, but I'm seeing significant side products instead of my desired coupled product. What's happening?
Answer: The formation of side products indicates that while the initial oxidative addition is likely occurring, subsequent steps are being intercepted by competing reaction pathways.
-
Cause A: Protodeboronation of the Boronic Acid. This is the protonolysis of the C-B bond of the boronic acid, effectively destroying your nucleophile. It is often promoted by the presence of excess water or protic solvents, especially under basic conditions.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent is dry and consider using a base that is not a hydrate.[6]
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt (BF₃K). These are generally more resistant to protodeboronation.[6][10]
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester to compensate for any minor degradation.
-
-
-
Cause B: Homocoupling of the Boronic Acid. This side reaction forms a biaryl product derived from two molecules of your boronic acid. It is often catalyzed by palladium in the presence of oxygen.[7]
-
Solution: As with catalyst deactivation, the key is rigorous exclusion of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[6]
-
-
Cause C: Debromination (Hydrodehalogenation). This is the reduction of your starting aryl bromide to 1-methoxy-2-(methylsulfonyl)benzene. This can occur if the palladium-aryl intermediate reacts with a hydrogen source before it can couple with the boronic acid.
-
Solution: This side reaction can be solvent or base-dependent.[3] Ensure your solvent is not a source of hydrogen (e.g., avoid alcohols if this is a problem) and consider screening different bases. Sometimes, a weaker, non-coordinating base can minimize this pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?
For this electron-deficient substrate, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand is highly recommended. These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[3]
| Ligand Family | Specific Examples | Key Advantage for this Substrate |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly active, promotes fast oxidative addition and reductive elimination. Excellent for challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form very stable and active catalysts, often effective for less reactive halides.[11] |
Q2: How do I choose the right base and solvent?
The base and solvent work in concert to facilitate the reaction.[12][13] The base must activate the boronic acid, while the solvent needs to solubilize all components and operate at a suitable temperature.
-
Base Selection:
-
K₃PO₄ (Potassium Phosphate): An excellent and robust choice for many Suzuki couplings, providing sufficient basicity without being overly harsh.[5]
-
Cs₂CO₃ (Cesium Carbonate): Often provides superior results for difficult couplings due to its high basicity and better solubility in organic solvents like dioxane or THF.[5]
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective option, but may be less effective for this specific substrate if yields are low. Often used in aqueous mixtures.[5]
-
-
Solvent Selection:
-
Aprotic Ethers (Dioxane, THF): Excellent general-purpose solvents for Suzuki reactions. A small amount of water (e.g., a 10:1 or 4:1 ratio of organic solvent to water) is often added to help dissolve the base and facilitate the transmetalation step.[7][12]
-
Aprotic Polar Solvents (DMF, DMAc): Can be effective but may require higher temperatures and more careful purification.
-
Toluene: A good non-polar option, often used at higher temperatures (80-110 °C).
-
Q3: Does the reaction temperature matter?
Yes, temperature is a critical parameter.[6] For this substrate, a starting temperature of 80-100 °C is recommended. If the reaction is sluggish, increasing the temperature may improve the rate. However, excessively high temperatures (>120 °C) can lead to catalyst decomposition and an increase in side products.[6] It is best to monitor the reaction by TLC or LC-MS to find the optimal balance.[6]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2][14]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use this decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting a failed Suzuki coupling.
Optimized Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of This compound . It employs a modern catalyst system known for its effectiveness with challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.3 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (Potassium Phosphate, 2.5 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This guide provides a comprehensive framework for successfully navigating the Suzuki-Miyaura coupling with this compound. By understanding the substrate's unique electronic properties and systematically optimizing the reaction components, researchers can achieve high yields and reliable results.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Provides a detailed overview of the Suzuki coupling mechanism, including the key steps of oxidative addition, transmetalation, and reductive elimination. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A practical guide covering the mechanism, components, and common side reactions in Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (2021). Details the reaction mechanism and provides examples of experimental procedures for Suzuki coupling. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Discusses the mechanism of the Suzuki coupling, with a focus on the role of the base in activating the boronic acid. Available at: [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). A computational study on the mechanism of Suzuki-Miyaura reactions, including the activation of precatalysts. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (2018). A study on the promotional effects of different solvents and bases on the Suzuki-Miyaura coupling reaction. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (2021). Discusses the influence of solvent choice and impurities on the outcome of Suzuki-Miyaura reactions. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (2021). A diagram illustrating the effect of solvent and base combinations in Suzuki coupling reactions. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020). A study suggesting that the influence of the solvent can be minor compared to other parameters like temperature, catalyst, and base. Available at: [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? - Consensus. A summary of the key steps in the Suzuki reaction procedure, compiled from multiple sources. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. (2014). Describes a highly efficient method for Suzuki reactions in aqueous media using a recyclable catalyst system. Available at: [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. (2021). Discusses the challenges of using sulfonyl-containing compounds in coupling reactions due to their strong electron-withdrawing properties. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) - YouTube. (2022). An introductory video explaining the fundamentals of cross-coupling reactions, including the role of the palladium catalyst. Available at: [Link]
-
Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Publications. (2026). A study on achieving selectivity in cross-coupling reactions, relevant to controlling side reactions. Available at: [Link]
-
Suzuki reaction - Wikipedia. A comprehensive overview of the Suzuki reaction, including its scope, mechanism, and industrial applications. Available at: [Link]
-
Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides | Organic Letters - ACS Publications. (2007). Research on Suzuki couplings involving sulfonyl groups, highlighting the use of NHC ligands. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. (2025). Discusses the use of electron-deficient ligands for selective cross-coupling reactions. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Explores the importance of pre-catalyst reduction and its impact on reaction outcomes. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Highlights potential issues with catalyst turnover, relevant to understanding reaction kinetics. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. An article on the importance of optimizing multiple parameters in Suzuki coupling to achieve high yields. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). A community discussion offering practical tips and troubleshooting advice for low-yield Suzuki reactions. Available at: [Link]
-
Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. - ResearchGate. (2019). A diagram from a publication showing catalyst optimization for an electron-deficient substrate. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2019). A study on Suzuki reactions with sterically hindered substrates, which can present similar challenges to electronically deactivated ones. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Discusses limitations and potential issues with Suzuki coupling, including the need for an inert atmosphere. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). A discussion among chemists about diagnosing failed Suzuki reactions, including insights on electron-deficient substrates. Available at: [Link]
-
Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a] - ResearchGate. (2022). A diagram from a publication showing the optimization of a Suzuki coupling reaction. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support center for the synthesis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically a two-stage process:
-
Stage 1: Regioselective bromination of a suitable precursor to form 4-Bromo-1-methoxy-2-(methylthio)benzene.
-
Stage 2: Oxidation of the resulting thioether to the desired sulfone.
Each stage presents unique challenges. This guide addresses them in a question-and-answer format.
Stage 1: Synthesis of 4-Bromo-1-methoxy-2-(methylthio)benzene
Question 1: During the bromination of 1-methoxy-2-(methylthio)benzene, I'm observing a mixture of products by TLC/GC-MS. What are the likely side products and how can I improve the regioselectivity?
Answer:
This is a common issue stemming from the powerful activating effects of the methoxy (-OCH₃) and methylthio (-SCH₃) groups, which can lead to poor regioselectivity and over-bromination.
-
Probable Side Reactions & Byproducts:
-
Isomer Formation: While the desired product results from bromination at the 4-position (para to the methoxy group), you may also form other isomers, such as bromination ortho to the methoxy group.
-
Polybromination: The electron-rich nature of the aromatic ring makes it susceptible to further bromination, leading to di- and tri-brominated species.
-
-
Causality and Mechanism: Both the -OCH₃ and -SCH₃ groups are ortho-, para-directing activators. The large steric hindrance of the -SCH₃ group and the powerful directing ability of the -OCH₃ group generally favor substitution at the 4-position. However, if the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), the formation of other isomers and polybrominated products becomes significant.
-
Solutions & Recommendations:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or a polar solvent like DMF is often a good choice for achieving monobromination of activated rings.[1]
-
Stoichiometry Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the brominating agent.
-
Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of over-bromination.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, more selective than Br₂. |
| Equivalents | 1.0 - 1.1 | Minimizes polybromination. |
| Temperature | 0 °C to Room Temperature | Reduces reaction rate of side products. |
| Solvent | DMF or CH₂Cl₂ | Provides good solubility and control. |
Stage 2: Oxidation of 4-Bromo-1-methoxy-2-(methylthio)benzene to Sulfone
Question 2: My final product is contaminated with an impurity that has a very similar polarity to my desired sulfone, making purification difficult. What is this impurity and how can I avoid it?
Answer:
The most common impurity in this oxidation is the intermediate 4-bromo-1-methoxy-2-(methylsulfinyl)benzene (the sulfoxide) . Its polarity is often very close to that of the sulfone, posing a significant purification challenge.
-
Probable Cause: Incomplete oxidation is the primary cause. The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. If the reaction is not driven to completion, you will have a mixture of the starting material, the sulfoxide, and the sulfone.[2][3][4]
-
Solutions & Recommendations:
-
Choice of Oxidant: Use a strong and reliable oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[5][6][7]
-
Sufficient Equivalents: To ensure complete conversion to the sulfone, use at least two equivalents of the oxidant. For m-CPBA, a common strategy is to use 2.2 to 2.5 equivalents. For Oxone®, which is a mixture, a similar excess of the active component is required.[8]
-
Reaction Monitoring: Monitor the reaction progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stain the TLC plate with potassium permanganate; both the sulfide and sulfoxide will show up as yellow spots on a purple background, while the sulfone will not react. The reaction is complete when the spot corresponding to the sulfoxide has disappeared.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For m-CPBA, dichloromethane (DCM) or chloroform are common. For Oxone®, a biphasic system or a polar solvent like methanol or acetonitrile/water is often used.[9]
-
Question 3: I'm struggling to separate the sulfone from the sulfoxide and starting sulfide. What are the best purification methods?
Answer:
Separating these three compounds can be challenging due to their similar structures.
-
Chromatography:
-
Silica Gel Column Chromatography: This is the most common method. You will likely need a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane/ethyl acetate and gradually increasing the polarity) to achieve good separation. The elution order will be: sulfide (least polar), sulfone, and then sulfoxide (most polar).
-
Reverse-Phase Chromatography: If separation on silica is difficult, reverse-phase chromatography (e.g., with a C18 column) can be an alternative, as the elution order will be reversed.[10]
-
-
Recrystallization: If your sulfone product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.[10] Common solvent systems include ethanol, isopropanol, or ethyl acetate/hexane.
-
Oxidative Workup: If the main impurity is the starting sulfide, you can sometimes re-subject the mixture to the oxidation conditions to convert the remaining sulfide to the sulfone. However, this is only recommended if there is minimal sulfoxide present.
Part 2: Diagrams and Workflows
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Side Reaction: Incomplete Oxidation
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. yccskarad.com [yccskarad.com]
- 9. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support resource for the purification of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this compound from reaction mixtures.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Question 1: My crude product has a low melting point and appears oily, but I expect a solid. What is the likely cause and how can I fix it?
Answer: An oily or low-melting point product often indicates the presence of significant impurities, such as residual solvents or unreacted starting materials. The starting sulfide, 4-bromo-2-(methylthio)-1-methoxybenzene, and the intermediate sulfoxide are common process-related impurities that can depress the melting point.
-
Causality: The synthesis of sulfones typically involves the oxidation of a corresponding sulfide.[1][2] Incomplete oxidation can leave behind the less polar sulfide and the moderately polar sulfoxide intermediate. These impurities interfere with the crystal lattice formation of the desired sulfone, resulting in an oily or amorphous product.
-
Recommended Action:
-
Initial Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) against reference spots of your starting sulfide and the desired sulfone product. This will confirm the presence and relative polarity of the impurities.
-
Purification Strategy: Column chromatography is the most effective method to separate the highly polar sulfone from the less polar sulfide and sulfoxide impurities. A detailed protocol is provided below.
-
Question 2: TLC analysis of my crude product shows three spots. How do I identify them and choose the right purification strategy?
Answer: In the oxidation of a sulfide to a sulfone, it is common to see three spots on a TLC plate. These typically correspond to:
-
Starting Sulfide: The least polar spot (highest Rf value).
-
Intermediate Sulfoxide: A spot of intermediate polarity and Rf value.
-
Product Sulfone: The most polar spot (lowest Rf value).
-
Causality: The polarity of these compounds increases with the oxidation state of the sulfur atom. The sulfone group (-SO₂-) is significantly more polar than the sulfoxide group (-SO-) and the sulfide group (-S-). This difference in polarity is the basis for their separation.
-
Recommended Action:
-
Identification: Run a co-spotted TLC plate with your crude mixture and the starting sulfide to definitively identify the highest Rf spot. The remaining two spots can be tentatively assigned as the sulfoxide and the desired sulfone.
-
Purification: Given the significant polarity difference, flash column chromatography on silica gel is the ideal purification method. Recrystallization is unlikely to be effective in removing large amounts of multiple impurities.
-
Question 3: After column chromatography, my product yield is very low. What are the potential reasons?
Answer: Low recovery after chromatography can stem from several factors, from improper column setup to product instability.
-
Potential Causes & Solutions:
-
Product Adsorption: Highly polar sulfones can sometimes irreversibly adsorb onto acidic silica gel. To mitigate this, you can use deactivated silica (by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
Improper Eluent Polarity: If the eluent is not polar enough, the product will not move down the column. Conversely, if it is too polar, the product may co-elute with impurities. It is crucial to determine the optimal eluent system using TLC before running the column. A good starting point is a mixture of hexanes and ethyl acetate.
-
Sample Overloading: Loading too much crude material onto the column can lead to poor separation and broad, overlapping bands, making clean fractions difficult to isolate. As a general rule, the amount of crude product should be about 1-2% of the mass of the silica gel.
-
Mechanical Loss: Ensure careful handling during solvent evaporation from the collected fractions to avoid loss of product, especially if it is a fine powder.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
For high purity, flash column chromatography is the recommended method due to its ability to effectively separate the target sulfone from common, less-polar impurities like the starting sulfide and intermediate sulfoxide.[3][4] For material that is already substantially pure (>90%), recrystallization can be an effective final polishing step.
Q2: How do I select an appropriate solvent system for purification?
Solvent selection is critical for successful purification. The table below provides validated starting points for both chromatography and recrystallization.
| Purification Technique | Recommended Solvent System | Rationale & Key Insights |
| Flash Column Chromatography | Hexane / Ethyl Acetate (e.g., starting with 9:1, gradually increasing to 7:3) | This gradient system effectively separates the non-polar sulfide (elutes first), the mid-polarity sulfoxide, and the polar sulfone (elutes last). The optimal gradient should be determined by preliminary TLC analysis. |
| Recrystallization | Ethanol or Isopropanol | The target sulfone is expected to have good solubility in hot alcohols and lower solubility upon cooling, allowing for crystallization. This is best for removing minor, structurally similar impurities.[5] |
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for confirming purity and structure:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and carbons, and chemical shifts consistent with the structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Experimental Protocols
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 80:20 Hexane:Ethyl Acetate.
-
Visualize the spots under UV light. The desired sulfone product should be the spot with the lowest Rf value. Adjust the solvent system until the Rf of the product is approximately 0.25-0.35 for optimal separation.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compounds of increasing polarity.
-
Collect the fractions containing the pure desired product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Dry the product under high vacuum to remove any residual solvent.
-
Visual Workflow for Purification Strategy
The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purification of this compound.
References
- BenchChem. (n.d.). Strategies to minimize Lafutidine Sulfone formation during synthesis.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Baran Lab. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates.
- PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene.
- Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities.
- ResearchGate. (n.d.). 4-Bromo-2-chloro-1-methoxybenzene.
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Matrix Fine Chemicals. (n.d.). 4-BROMO-1-METHOXY-2-NITROBENZENE.
- NIST WebBook. (n.d.). Benzene, 1-bromo-4-methoxy-.
- MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates.
- ResearchGate. (2023). SULFOXIDES AND SULFONES: REVIEW.
- BLD Pharm. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
- SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methoxy- (CAS 104-92-7).
- Wikipedia. (n.d.). 4-Bromoanisole.
- National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Iowa Research Online. (n.d.). 4‐Bromo‐2‐chloro‐1‐methoxybenzene.
- Benchchem. (n.d.). Synthesis routes of 4-Bromo-3-methoxyphenol.
- PubChem. (n.d.). 4-Bromoanisole.
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene . Our goal is to provide you with the expertise and practical insights needed to navigate catalyst selection and troubleshoot your experiments effectively.
The unique structure of this aryl bromide—featuring a sterically demanding and strongly electron-withdrawing sulfonyl group ortho to the bromine, alongside an electron-donating methoxy group in the para position—presents a distinct set of challenges for traditional cross-coupling methodologies. This guide will deconstruct these challenges and offer robust, field-proven solutions.
Understanding the Substrate: Electronic and Steric Challenges
The success of any cross-coupling reaction hinges on a deep understanding of the substrate's properties. Let's analyze the key features of this compound:
-
The C-Br Bond: This is the site of oxidative addition, the crucial first step in most palladium-catalyzed coupling cycles.[1]
-
Ortho-Methylsulfonyl Group (-SO₂Me): This powerful electron-withdrawing group (EWG) significantly lowers the electron density at the carbon bearing the bromine. While this generally accelerates the rate-limiting oxidative addition step, its sheer bulk presents a major steric impediment.[2][3] The catalyst must be able to physically access the C-Br bond.
-
Para-Methoxy Group (-OMe): This is a classic electron-donating group (EDG) that increases electron density on the aromatic ring through resonance. This electronic effect can counteract the EWG's influence, potentially making oxidative addition more difficult than on a simple electron-deficient aryl halide.[2]
The primary challenge, therefore, is to select a catalytic system that can overcome the significant steric hindrance around the reaction site while remaining active enough to navigate the substrate's mixed electronic profile.
The Core of Success: Selecting the Right Catalyst System
A robust catalytic system is more than just a palladium source; it's a synergistic combination of a metal precatalyst, a specialized ligand, a suitable base, and an appropriate solvent.
The Palladium Precatalyst: Beyond the Basics
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to the formation of inactive palladium black.[4]
For challenging substrates like this, we strongly recommend using modern, well-defined palladacycle precatalysts (e.g., G3 or G4 type precatalysts). These air- and moisture-stable complexes generate the active, monoligated L-Pd(0) species reliably and quantitatively upon activation by a base, leading to more reproducible results and higher catalyst turnover numbers.[1]
The Ligand: The Key to Overcoming Steric Hindrance
Standard, small-cone-angle ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate due to the steric shielding by the ortho-sulfonyl group. The solution lies in using bulky, electron-rich monophosphine ligands .[1][5]
These ligands excel for several reasons:
-
Promote Oxidative Addition: Their electron-rich nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.
-
Stabilize the Monoligated Species: They create a sterically hindered environment that favors the formation of the highly reactive 14-electron L-Pd(0) intermediate.
-
Accelerate Reductive Elimination: Their bulkiness promotes the final, product-forming step of the catalytic cycle.[1]
| Ligand Class | Examples | Key Advantages | Recommended For |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly active, commercially available, extensive literature support. Excellent for sterically demanding substrates. | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally very stable. Often used in robust, high-temperature applications. | Suzuki, Heck |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that can be effective in some systems, though modern monophosphine ligands often show superior performance for hindered substrates.[6] | Initial Screening |
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for your specific coupling reaction.
Caption: Catalyst selection workflow for sterically hindered substrates.
Reaction-Specific Recommendations
The following table provides recommended starting conditions for the most common coupling reactions with this compound. These are robust starting points for your optimization.
| Reaction Type | Coupling Partner | Recommended Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | XPhos Pd G3 (1-3 mol%) | K₃PO₄ (2 eq) | Toluene or 2-MeTHF / H₂O (10:1) | 80-110 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | RuPhos Pd G3 (2-4 mol%) | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 90-110 |
| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ (2-5 mol%) + IPr (ligand) | K₂CO₃ or Et₃N | DMF or Dioxane | 100-120 |
Troubleshooting Guide & FAQs
Even with the best starting conditions, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What should I check first?
A1: This is the most common issue and usually points to a problem with one of the core components of the reaction.
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are from a reliable source and have not degraded. For Pd(II) sources like Pd(OAc)₂, incomplete reduction to Pd(0) can be a problem. Consider switching to a more reliable palladacycle precatalyst.[4]
-
Oxygen Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst and promote side reactions like the homocoupling of boronic acids.[3][4] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Strength: For Suzuki couplings, the base is critical for activating the boronic acid.[7] If you are using a mild base like Na₂CO₃ and seeing low conversion, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve the rate of transmetalation.
-
Temperature: The steric hindrance of the substrate may require more thermal energy. If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-110 °C.
Q2: I'm observing significant amounts of side products, such as homocoupling of my boronic acid or protodebromination of my starting material. Why is this happening?
A2: These side reactions are classic indicators of specific problems in the catalytic cycle or reaction conditions.
-
Homocoupling (in Suzuki reactions): This is most often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[3] The solution is to improve your inert atmosphere technique.
-
Protodebromination (Ar-Br → Ar-H): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner. The most common proton source is water. While some water is often necessary for Suzuki reactions, using rigorously anhydrous solvents can mitigate this issue in other coupling types. It can also indicate that the subsequent step (e.g., transmetalation or amine coordination) is too slow, allowing the side reaction to compete. Using a more active ligand or a stronger base can help.
Q3: The reaction starts well but seems to stall at 50-70% conversion, and I see black precipitate (Pd black). What does this mean?
A3: The formation of palladium black is a visual sign of catalyst decomposition. The active, soluble Pd(0) species has aggregated into an inactive, heterogeneous form.
-
Ligand Instability: The ligand may be degrading under the reaction conditions, leaving the palladium center unprotected. Switching to a more robust ligand, like an N-heterocyclic carbene (NHC), can sometimes help.
-
Inefficient Precatalyst: As mentioned, modern palladacycle precatalysts are designed to prevent this by ensuring the rapid and clean generation of the active L-Pd(0) species, minimizing the lifetime of unstable, ligand-free palladium intermediates.[1]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting failed coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of This compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF, 8 mL)
-
Deionized Water (0.8 mL)
Procedure:
-
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Degas the 2-MeTHF and water by bubbling argon through them for 20-30 minutes. Add the 2-MeTHF (8 mL) and water (0.8 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
References
[5] ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Available at: [8] ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Available at: [4] Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. Available at: [2] Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link] [6] Wikipedia. Buchwald–Hartwig amination. Available at: [Link] [7] Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Available at: [1] National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link] [3] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link] [9] Wikipedia. Heck reaction. Available at: [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
troubleshooting failed reactions with 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Technical Support Center: 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support resource for this compound (CAS: 147665-18-7). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but electronically nuanced building block. Our goal is to provide field-proven insights and logical, step-by-step troubleshooting advice to ensure the success of your synthetic campaigns.
Understanding the Reagent: An Overview of Reactivity
This compound is an aryl bromide featuring a unique electronic profile. The interplay between the electron-donating methoxy group (-OCH₃) and the potent electron-withdrawing methylsulfonyl group (-SO₂CH₃) dictates its reactivity.
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Electron-Withdrawing Character: The sulfonyl group, positioned ortho to the methoxy group and meta to the bromine, strongly deactivates the aromatic ring towards electrophilic attack but activates it for certain catalytic cycles.
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Cross-Coupling Reactions: The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally facilitates the oxidative addition step, which is often the rate-limiting step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1]
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Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions to displace the bromide are generally unfavorable. SNAr is most efficient when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[2][3] In this molecule, the powerful sulfonyl group is meta to the bromine, providing poor stabilization for the Meisenheimer complex intermediate that would form upon nucleophilic attack.[4][5]
Reagent Properties at a Glance
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 147665-18-7 |
| Molecular Formula | C₈H₉BrO₃S |
| Molecular Weight | 265.12 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
General Troubleshooting & FAQs
This section addresses common issues applicable to most reaction types involving this reagent.
Q1: My reaction is stalled, showing only starting material. Where should I begin troubleshooting?
A1: When a reaction fails to initiate, a systematic review of the foundational parameters is critical. We recommend a tiered approach to diagnose the issue.
Caption: General troubleshooting workflow for failed reactions.
-
Reagent Integrity:
-
Purity: Confirm the purity of this compound via NMR or LC-MS. Impurities can poison catalysts.
-
Catalyst/Ligand Activity: Palladium catalysts and phosphine-based ligands can degrade upon exposure to air and moisture. Use a fresh batch or a robust, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[6]
-
Solvent & Base Quality: Ensure solvents are anhydrous and properly degassed. Bases, especially alkoxides like sodium tert-butoxide, can lose activity if old or improperly stored.
-
-
Inert Atmosphere: Oxygen can be detrimental, leading to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents have been degassed by sparging, freeze-pump-thaw cycles, or sonication under vacuum.
Q2: I'm observing a significant amount of a debrominated side product (C₈H₁₀O₃S). What causes this?
A2: The formation of the hydrodebrominated product is a common side reaction in palladium-catalyzed couplings. It can arise from several pathways:
-
Protodeborylation/Hydrolysis (Suzuki): In Suzuki couplings, the boronic acid can be cleaved by water or other protic sources to form an arene, which then does not participate in the desired coupling.[7]
-
β-Hydride Elimination (Buchwald-Hartwig): In aminations involving amines with β-hydrogens, an unproductive β-hydride elimination from the palladium-amido intermediate can occur, leading to hydrodehalogenation of the aryl halide.[8]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydride species, which can participate in a competing reductive cycle.
Solutions:
-
Use thoroughly dried and degassed solvents.
-
In Suzuki reactions, using anhydrous bases like K₃PO₄ or CsF can help. Sometimes, a small, controlled amount of water is necessary for transmetalation, so the solvent system (e.g., dioxane/water) must be optimized.[6][9]
-
In Buchwald-Hartwig aminations, the choice of ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) can often suppress β-hydride elimination by favoring the desired reductive elimination pathway.[8]
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki reaction is a powerful tool for forming C-C bonds with this substrate. Due to the electron-poor nature of the aryl bromide, oxidative addition is generally favorable. Most issues arise from the other steps in the catalytic cycle or reagent stability.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Q3: My Suzuki coupling yield is low, and I see boronic acid homocoupling. How can I fix this?
A3: Boronic acid homocoupling (R-B(OH)₂ → R-R) is a classic side reaction, often caused by the presence of oxygen, which can interfere with the palladium catalyst.
-
Primary Solution: Rigorous deoxygenation of your reaction mixture is paramount. Ensure all solvents are sparged with argon or nitrogen for at least 30 minutes before use. Assemble your reaction under a positive pressure of inert gas.[6]
-
Secondary Solution: Re-evaluate your reaction conditions.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can impact the reaction rate and side reactions. A screen of different bases may be necessary.[7]
-
Stoichiometry: Use a slight excess of the boronic acid (typically 1.1–1.5 equivalents). A large excess can sometimes promote homocoupling.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Recommended Starting Conditions: Suzuki Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Bromide | 1.0 equiv | Limiting reagent |
| Boronic Acid/Ester | 1.2–1.5 equiv | Check purity; MIDA boronates can improve stability |
| Palladium Precatalyst | Pd(dppf)Cl₂ (2–5 mol %) or XPhos Pd G3 (1–2 mol %) | Air-stable precatalysts are recommended for reproducibility[6] |
| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | Ensure the base is finely powdered and dry |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Must be thoroughly degassed |
| Temperature | 80–110 °C | Monitor by TLC or LC-MS for completion |
Troubleshooting Buchwald-Hartwig Amination
This reaction is highly effective for forming C-N bonds but is sensitive to the choice of base, ligand, and the nature of the amine coupling partner.
Q4: I am attempting a Buchwald-Hartwig amination with a primary amine, but the reaction is messy and gives low yields. What are the likely culprits?
A4: Buchwald-Hartwig aminations require a careful balance of reactivity. The most common failure points are related to the base and ligand selection.[10]
-
Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium complex. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. Weaker bases like K₂CO₃ are often ineffective.[10] Crucially, ensure the base is compatible with other functional groups in your molecules.[10]
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Incorrect Ligand Choice: There is no universal ligand for Buchwald-Hartwig amination. The choice depends on the amine (primary, secondary, sterically hindered) and the aryl halide. For primary amines, sterically demanding biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points as they promote the crucial reductive elimination step.[8]
-
Catalyst Poisoning: Some amines, particularly those containing other coordinating functional groups (e.g., pyridines, thiols), can act as catalyst poisons. Increasing the catalyst or ligand loading may sometimes overcome this, but a ligand screen is often more effective.
Q5: My reaction with a secondary amine is not going to completion. Should I just increase the temperature?
A5: While gentle heating can be beneficial, excessively high temperatures can lead to catalyst decomposition and side reactions like β-hydride elimination.[11] Before increasing the temperature, consider the following:
-
Steric Hindrance: Coupling a sterically bulky secondary amine can be challenging. Switching to a more active catalyst system, such as one based on a highly electron-rich and bulky ligand (e.g., BrettPhos), can facilitate the reaction.
-
Base Strength: Secondary amines are less acidic than primary amines. A stronger base, such as LHMDS, might be necessary to facilitate the catalytic cycle.
References
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Anonymous. (n.d.). Aromatic nucleophilic substitution. Source Document.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- MDPI. (2022). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
analytical techniques for monitoring the progress of reactions with 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Welcome to the technical support center for analytical monitoring of reactions involving 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting advice for common analytical challenges.
Section 1: Foundational Knowledge & FAQs
This section addresses fundamental questions about the analytical properties of this compound and the selection of appropriate monitoring techniques.
Q1: What are the key structural features of this compound that influence analytical monitoring?
A1: The structure of this compound contains three key functional groups that dictate its analytical behavior:
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Aryl Bromide: This group is the primary reactive site for many common reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. The significant mass and isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio) make it easily identifiable by mass spectrometry.
-
Electron-Donating Methoxy Group (-OCH₃): This group increases the electron density of the aromatic ring, influencing its reactivity and chromatographic retention.
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Electron-Withdrawing Methylsulfonyl Group (-SO₂CH₃): This is a highly polar group that significantly impacts the molecule's polarity, solubility, and chromatographic behavior. It often leads to strong retention in reversed-phase HPLC and can cause tailing on silica TLC/HPLC columns if not properly addressed. Aromatic sulfones are common in industrial chemistry and pharmaceuticals.[1]
Q2: Which analytical technique is best for monitoring my reaction?
A2: The optimal technique depends on the reaction type, available equipment, and the desired level of precision.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress, especially for screening multiple conditions in parallel. It is cost-effective and requires minimal sample preparation.[2]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It provides excellent resolution, sensitivity, and reproducibility for tracking the consumption of starting material and the formation of products and byproducts. It is particularly well-suited for analyzing the polar aromatic sulfones.[1][3][4]
-
Gas Chromatography (GC): Suitable if the starting material and product are thermally stable and volatile. The presence of a halogenated aromatic hydrocarbon makes it amenable to sensitive detection by Electron Capture Detectors (ECD).[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative without the need for response factors. It can be used to monitor reactions directly in the NMR tube, offering real-time kinetic data.[8][9][10]
The following decision tree can help guide your selection:
Section 2: Troubleshooting Guides by Technique
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking. | 1. Sample is too concentrated (overloaded).2. Compound is highly polar or acidic/basic.3. Inappropriate spotting solvent. | 1. Dilute the reaction sample before spotting. Apply the sample multiple times, allowing the spot to dry in between, to keep the spot size small.[11][12]2. Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia, triethylamine) to the developing solvent to suppress ionization and reduce interactions with the silica plate.[11]3. Use a more volatile and less polar solvent for spotting to ensure a tight, concentrated starting spot.[2] |
| Starting material and product have the same Rf value. | The mobile phase polarity is not optimal for separation. | Systematically vary the solvent system. Try different solvent mixtures, such as hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone, to find a system that provides adequate separation.[2][13] A 2D TLC can also help resolve overlapping spots.[13] |
| Spots remain on the baseline. | The mobile phase is too non-polar for your highly polar compounds. | Increase the polarity of the mobile phase. For very polar compounds like sulfones, a solvent system like 10% methanol in dichloromethane might be necessary. Alternatively, consider using reversed-phase TLC plates.[13] |
| No spots are visible. | 1. The sample concentration is too low.2. The compound does not visualize under UV light.3. The TLC plate was placed in the developing chamber with the solvent level above the spotting line. | 1. Concentrate the sample or spot multiple times in the same location.[14]2. Use a chemical stain. Potassium permanganate (KMnO₄) or p-anisaldehyde stains are often effective for visualizing a wide range of organic compounds.[13]3. Ensure the solvent in the chamber is below the baseline where the sample is spotted.[14] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or tailing peaks, especially for the product. | 1. Secondary interactions between the polar sulfonyl group and the silica backbone of the C18 column.2. The mobile phase pH is inappropriate, causing partial ionization. | 1. Use a modern, end-capped C18 column. Alternatively, adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can sharpen peaks.[15]2. Buffer the mobile phase to a pH where your analytes are in a single, neutral form. An acetate buffer can be effective.[16] |
| Poor resolution between starting material and product. | The mobile phase composition is not optimized. | Adjust the mobile phase gradient. Start with a higher aqueous percentage and slowly ramp up the organic solvent (acetonitrile or methanol). A shallower gradient will provide better resolution. A pentafluorophenyl (PFP) stationary phase can offer unique selectivity for aromatic and polar compounds.[15] |
| Inconsistent retention times. | 1. Inadequate column equilibration between runs.2. Fluctuations in column temperature.3. Mobile phase composition is changing (e.g., evaporation of volatile components). | 1. Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.2. Use a column oven to maintain a constant temperature (e.g., 25 °C).[4]3. Keep mobile phase bottles capped and prepare fresh mobile phase daily. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks observed. | The compounds are not volatile enough or are thermally degrading in the injector. | 1. Confirm the volatility of your compounds. This compound and its likely products may have high boiling points.2. Lower the injector temperature. Use a splitless injection for a short period to improve sensitivity for trace components. |
| Peak fronting or tailing. | 1. Column overload.2. Active sites in the injector liner or on the column. | 1. Dilute the sample significantly.2. Use a deactivated liner. If tailing persists, you may need to trim the first few centimeters of the column or replace it. |
| Poor separation of isomers or closely related compounds. | The column phase is not providing sufficient selectivity. | A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane like a DB-5 or HP-5) is a good starting point. For better separation of aromatic compounds, consider a more polar phase like a DB-WAX, but check for thermal stability.[5] |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks and poor resolution. | 1. The reaction mixture contains paramagnetic species (e.g., residual catalyst).2. The sample is not homogeneous or contains solids. | 1. Pass a small aliquot of the reaction mixture through a short plug of silica or celite to remove the catalyst before preparing the NMR sample.2. Filter the sample into the NMR tube. |
| Difficulty in quantifying signals due to overlap. | The ¹H NMR spectrum is too crowded. | 1. Use a higher field strength NMR instrument if available.2. Monitor a different nucleus. If the reaction involves a fluorine-containing reagent, ¹⁹F NMR can be exceptionally clean and quantitative for monitoring reaction progress.[8][9] |
| Inaccurate quantification. | 1. Signals are partially saturated due to a short relaxation delay (d1).2. Integration regions are not set correctly. | 1. For accurate quantification, ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being integrated.2. Integrate the full width of each peak and ensure the baseline correction is accurate. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Purpose TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[2]
-
Sample Preparation: Take a small aliquot (~5 µL) from the reaction mixture and dilute it with 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the diluted reaction mixture, a sample of the starting material, and a "co-spot" (starting material and reaction mixture spotted in the same lane) on the starting line. Keep spots small (1-2 mm diameter).[12]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line.[14] Close the chamber and allow the solvent to elute up the plate.
-
Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.
-
Interpretation: Compare the spots in the reaction lane to the starting material lane. The appearance of new spots and the disappearance of the starting material indicate reaction progress.
Protocol 2: Sample Preparation for HPLC/GC Analysis
This workflow is crucial for stopping the reaction and preparing a sample suitable for injection.
Protocol 3: Starting HPLC Method
This method serves as a robust starting point for separating this compound from its potential reaction products.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 2 min, return to 50% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or Diode Array Detector (DAD/PDA) |
Section 4: References
-
ChemBAM. TLC troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Kuchař, M., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 567-577. [Link]
-
Nanalysis Corp. (2018). Monitoring Suzuki Coupling Reactions with Benchtop NMR. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
ResearchGate. Reaction monitoring by NMR. [Link]
-
ResearchGate. ¹H NMR monitoring of the reaction course with different catalytic systems. [Link]
-
National Institutes of Health (NIH). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]
-
PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]
-
MDPI. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
-
Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. [Link]
-
National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-. [Link]
-
Collection of Czechoslovak Chemical Communications. (1989). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]
-
PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]
-
PubMed. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
-
ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]
-
Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE | CAS 33696-00-3. [Link]
Sources
- 1. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. agilent.com [agilent.com]
- 6. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 8. Monitoring Suzuki Coupling Reactions with Benchtop NMR — Nanalysis [haddock-lilac-a6ln.squarespace.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. chembam.com [chembam.com]
- 12. youtube.com [youtube.com]
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- 14. bitesizebio.com [bitesizebio.com]
- 15. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis [mdpi.com]
- 16. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing Sulfonyl Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of reactions involving sulfonyl compounds. The unique chemical nature of sulfonyl chlorides, sulfonic acids, sulfonamides, and sulfones often necessitates specialized workup procedures. This guide provides practical, in-depth solutions to common problems in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup of reactions involving sulfonyl-containing molecules.
Q1: My reaction is complete, but I have a large excess of unreacted sulfonyl chloride (e.g., TsCl, MsCl). What is the best way to quench it?
A1: Senior Scientist's Insight: Unreacted sulfonyl chlorides are reactive electrophiles that can complicate purification and pose safety risks.[1] Quenching converts them into more easily removable, less reactive species. The choice of quenching agent is critical and depends on your desired product's stability and the properties of the resulting byproduct.[2][3][4]
Recommended Quenching Strategies:
| Quenching Agent | Resulting Byproduct | Ideal For | Key Considerations |
| Water / Ice | Sulfonic Acid (R-SO₃H) | Simple, robust products stable to acidic conditions. | Highly exothermic reaction. Always add the reaction mixture to ice, not the other way around, to control the exotherm.[2][3] |
| Aqueous Base (e.g., NaHCO₃, NH₄OH) | Sulfonate Salt (R-SO₃⁻Na⁺) | Products stable to basic conditions. This is a very common and effective method. | The resulting sulfonate salt is highly water-soluble, facilitating easy removal by aqueous extraction.[1][2][3] |
| Primary/Secondary Amine (e.g., Ammonia, Piperidine) | Sulfonamide (R-SO₂NR'₂) | When the product is sensitive to aqueous or basic conditions. | This introduces a new sulfonamide impurity that must be removed, usually by chromatography. Choose a simple amine to create a sulfonamide with a polarity very different from your product.[1][3][4] |
| Polymer-Supported Scavengers (e.g., PS-Trisamine) | Polymer-Bound Sulfonamide | Products sensitive to aqueous workups or for parallel synthesis.[4] | The scavenger resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound byproduct is simply removed by filtration, greatly simplifying the workup.[5][6] |
Q2: I've quenched my reaction and performed an aqueous extraction, but I suspect the sulfonic acid byproduct is still in my organic layer. How can I remove it effectively?
A2: Senior Scientist's Insight: This is a classic problem. While sulfonic acids are acidic, their organic moiety can sometimes give them enough lipophilicity to partition into the organic layer, especially in solvents like dichloromethane (DCM). The key is to deprotonate the sulfonic acid completely to form its highly polar and water-soluble salt.[3]
Troubleshooting Protocol for Sulfonic Acid Removal:
-
Choose the Right Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient. For less acidic sulfonic acids or stubborn cases, a dilute solution of sodium hydroxide (e.g., 1M NaOH) can be used, but be cautious if your product has base-labile functional groups (e.g., esters).[3]
-
Ensure Sufficient Contact: Transfer the organic layer to a separatory funnel and add the basic aqueous solution. Shake vigorously for at least 1-2 minutes to ensure thorough mixing and complete acid-base reaction.[1]
-
Repeat the Wash: A single wash may not be enough. Drain the aqueous layer and wash the organic layer a second or even third time with fresh basic solution.
-
Confirm with pH Paper: After the final basic wash, you can test a drop of the aqueous layer with pH paper. It should be distinctly basic (pH > 8), indicating that the acid has been neutralized and extracted.[7]
-
Final Brine Wash: After the basic washes, a final wash with saturated aqueous sodium chloride (brine) helps to remove residual water and break up any minor emulsions.[8]
Q3: My product is a sulfonamide. What is the best general strategy for its purification?
A3: Senior Scientist's Insight: Sulfonamides are generally stable, neutral, and often crystalline compounds, which lends them to straightforward purification.[9] The primary challenge is removing unreacted starting materials and byproducts from the sulfonylation step.
General Purification Workflow for Sulfonamides:
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// Workflow start_node -> node1 [label="Dilute with Organic Solvent\n(e.g., EtOAc, DCM)"]; node1 [label="Aqueous Workup", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; node1 -> node2 [label="Wash with Dilute Acid (e.g., 1M HCl)\nto remove basic impurities"]; node2 [label="Wash with Water/Brine\nto remove salts", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node2 -> node3 [label="Dry Organic Layer\n(e.g., Na₂SO₄, MgSO₄)"]; node3 [label="Filter and Concentrate", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node3 -> node4 [label="Crude Solid/Oil"]; node4 [label="Is the crude product a solid?", style=filled, shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node4 -> node5 [label="Yes"]; node4 -> node6 [label="No"]; node5 [label="Recrystallization", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node6 [label="Silica Gel Chromatography", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node5 -> end_node [label="High Purity"]; node6 -> end_node [label="High Purity"]; end_node [label="Pure Sulfonamide"]; }
Caption: Purification workflow for a typical sulfonamide synthesis.
Part 2: Troubleshooting Guides
This section provides in-depth solutions for more complex or persistent workup challenges.
Guide 1: The Challenge of Co-elution - Separating a Product from Unreacted Sulfonyl Chloride
Problem: "During silica gel chromatography, my desired product is co-eluting with the unreacted p-toluenesulfonyl chloride (TsCl) I used."[1]
Root Cause Analysis: This occurs when the polarity of your product is very similar to that of the sulfonyl chloride.[1] Rather than struggling with difficult chromatography, the most effective strategy is to chemically modify the sulfonyl chloride into a compound with a drastically different polarity before purification.
Step-by-Step Protocol: Pre-Chromatography Amine Quench
-
Reaction Setup: After the primary reaction is complete, cool the reaction mixture in an ice bath (0 °C).
-
Quenching: Add a simple, low molecular weight secondary amine like piperidine or morpholine (approx. 2-3 equivalents relative to the excess sulfonyl chloride). Alternatively, a concentrated aqueous solution of ammonia can be used.[1] Allow the mixture to stir vigorously for 30 minutes.[1]
-
Mechanism Insight: The amine acts as a nucleophile, rapidly converting the electrophilic sulfonyl chloride into a highly polar sulfonamide.
-
R-SO₂Cl + 2 HNR'₂ → R-SO₂NR'₂ + H₂NR'₂⁺Cl⁻
-
-
Workup: Proceed with a standard aqueous workup. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The newly formed, polar sulfonamide will either be washed out into the aqueous phase or will have a very different Rf value on TLC, making chromatographic separation trivial.[1]
-
Verification: Spot the crude organic extract on a TLC plate against the starting sulfonyl chloride. You should see the disappearance of the sulfonyl chloride spot and the appearance of a new, much more polar spot (lower Rf) corresponding to the scavenger sulfonamide.
Guide 2: "My product is a sulfonic acid, and it's highly water-soluble. How do I purify it from inorganic salts?"
Problem: "I've successfully sulfonated my aromatic compound, but after neutralizing with NaHCO₃, my desired sodium sulfonate product is in the aqueous layer mixed with excess sodium bicarbonate and sodium chloride. I can't extract it."[10]
Root Cause Analysis: Highly polar, ionic compounds like sulfonic acid salts have negligible solubility in common organic solvents, making standard liquid-liquid extraction impossible. Purification requires removing the water and then separating the organic salt from the inorganic salts.
Strategy 1: Precipitation/Recrystallization
-
Evaporate Water: Remove all water from the aqueous layer under reduced pressure (rotary evaporation) to obtain a solid mixture of your sodium sulfonate and inorganic salts.
-
Selective Solvation: Add a polar organic solvent in which your product has some solubility, but the inorganic salts do not. Hot ethanol or isopropanol are excellent starting points.
-
Isolate: Heat the suspension to dissolve your product, then filter the hot solution to remove the insoluble inorganic salts (NaCl, Na₂SO₄, etc.).
-
Crystallize: Allow the filtrate to cool slowly. Your purified sodium sulfonate product should crystallize out. Collect the crystals by filtration.
Strategy 2: Solid-Phase Extraction (SPE)
For smaller scales, reverse-phase SPE can be an elegant solution for desalting.[10]
-
Cartridge Selection: Use a reverse-phase cartridge (e.g., C18).
-
Conditioning: Condition the cartridge according to the manufacturer's protocol, typically with methanol followed by water.
-
Loading: Dissolve your crude salt mixture in a minimum amount of water and load it onto the cartridge.
-
Washing (Desalting): Wash the cartridge with several column volumes of deionized water. The inorganic salts will pass through, while your sulfonate (which has an organic component) will be retained on the C18 stationary phase.[10]
-
Elution: Elute your purified product from the cartridge using a more organic solvent, such as methanol or acetonitrile.[10]
-
Concentration: Evaporate the elution solvent to yield your pure product.
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// Workflow start_node -> decision [label="Choose Strategy"]; decision [label="Scale?", style=filled, shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
decision -> large_scale [label="Large Scale"]; large_scale [label="Rotovap to Dryness", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; large_scale -> ls2 [label="Obtain Crude Solid"]; ls2 [label="Triturate/Recrystallize\nfrom Hot Alcohol (e.g., EtOH)", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ls2 -> ls3 [label="Filter Hot to Remove\nInsoluble Inorganic Salts"]; ls3 [label="Cool Filtrate to Crystallize", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ls3 -> end_node;
decision -> small_scale [label="Small Scale"]; small_scale [label="Load Aqueous Solution\nonto C18 SPE Cartridge", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; small_scale -> ss2; ss2 [label="Wash with DI Water\n(Salts Elute)", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ss2 -> ss3; ss3 [label="Elute Product with MeOH/ACN", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ss3 -> ss4; ss4 [label="Concentrate Eluent", style=filled, shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ss4 -> end_node;
end_node [label="Pure Sulfonic Acid Salt"]; }
Caption: Decision workflow for purifying water-soluble sulfonic acid salts.
References
-
Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Aromatic sulfonation. Retrieved from [Link]
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Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 89, 44-54. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Reddit. (2021, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
- Aslam, B., Wang, W., Arshad, M. I., Khurshid, M., Muzammil, S., Rasool, M. H., & Nisar, M. A. (2018). Antibiotic resistance: a rundown of a global crisis. Infection and Drug Resistance, 11, 1645–1658.
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Chemistry For Everyone. (2025, January 26). What Is Workup In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
Kwiecień, A., et al. (2023). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene and its Iodo Analog in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency. Aryl halides are foundational precursors in the synthesis of complex organic molecules, with their reactivity being a key parameter in reaction optimization. This guide provides an in-depth comparison of the reactivity of 4-bromo-1-methoxy-2-(methylsulfonyl)benzene and its iodo analog, 4-iodo-1-methoxy-2-(methylsulfonyl)benzene, in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in fundamental mechanistic principles and supported by established reactivity trends to provide a predictive framework for synthetic applications.
The Decisive Role of the Halogen in Reactivity
The choice between an aryl bromide and an aryl iodide is far from arbitrary. The identity of the halogen atom directly influences the reactivity of the carbon-halogen (C-X) bond, which is the focal point of the initial and often rate-determining step in palladium-catalyzed cross-coupling reactions: oxidative addition. The generally accepted trend in reactivity for these reactions is I > Br > Cl > F.[1][2][3] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and subsequent oxidative addition to the palladium(0) catalyst.[4][5]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Approximate Carbon-Halogen Bond Dissociation Energies.[4] |
The lower bond dissociation energy of the C-I bond translates to a lower activation energy for the oxidative addition step, leading to faster reaction rates and often allowing for milder reaction conditions compared to the corresponding aryl bromide.[6]
Electron-Withdrawing Effects of the Methylsulfonyl Group
The presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the ortho position to the halogen has a profound impact on the reactivity of both the bromo and iodo analogs. This group decreases the electron density of the aromatic ring, making the carbon atom of the C-X bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.[3] This electronic effect enhances the inherent reactivity of both substrates.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the foundational principles outlined above, a clear difference in reactivity can be predicted for this compound and its iodo analog.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] In this reaction, the iodo analog is expected to exhibit significantly higher reactivity. This will likely manifest in several ways:
-
Milder Reaction Conditions: The coupling of the iodo compound will likely proceed at lower temperatures and with shorter reaction times.
-
Lower Catalyst Loading: A lower concentration of the palladium catalyst may be sufficient to achieve high yields with the iodo substrate.
-
Higher Yields: Under identical reaction conditions, the iodo analog is expected to provide a higher yield of the coupled product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[8][9] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step.[9] Consequently, the iodo analog will be the more reactive partner in this transformation.
-
Broader Amine Scope: The milder conditions required for the iodo compound may allow for the coupling of a wider range of amines, including those with sensitive functional groups.
-
Reduced Side Reactions: The lower temperatures and shorter reaction times can minimize side reactions, such as hydrodehalogenation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reactivity trend of aryl halides in this reaction is well-established: I > Br >> Cl.[1][3] The iodo analog will therefore be the superior substrate.
-
Copper-Free Conditions: The high reactivity of the iodo compound may allow for the use of copper-free Sonogashira protocols, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[2]
-
Room Temperature Reactions: It is often possible to conduct Sonogashira couplings of aryl iodides at or near room temperature, whereas aryl bromides typically require heating.[2]
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.
Experimental Protocols
The following are representative, detailed experimental protocols for the comparison of the two substrates in a Suzuki-Miyaura coupling.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound or 4-iodo-1-methoxy-2-(methylsulfonyl)benzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C (for the iodo analog) or 100 °C (for the bromo analog) and stir for the designated time (e.g., 2-4 hours for the iodo analog, 8-16 hours for the bromo analog).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Expected Reactivity
| Feature | 4-Iodo-1-methoxy-2-(methylsulfonyl)benzene | This compound |
| General Reactivity | High | Moderate |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) |
| Catalyst Loading | Lower catalyst loadings often suffice | Higher catalyst loadings may be required |
| Yields | Generally higher | Generally lower under identical conditions |
| Substrate Scope | Broader scope with sensitive coupling partners | More limited scope with sensitive partners |
Table 2: Predicted Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
In the comparative analysis of this compound and its iodo analog, the latter is unequivocally the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. While the bromo analog is a viable and more cost-effective substrate, its application may necessitate more forcing conditions. For syntheses requiring high efficiency, functional group tolerance, and mild conditions, the iodo analog is the superior choice. This guide provides a predictive framework to aid researchers in making informed decisions for their synthetic strategies.
References
- BenchChem. A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.
- Chemistry LibreTexts. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
- Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Chemical Communications (RSC Publishing).
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- ChemicalBook. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
- Wikipedia.
- PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
- Chemistry LibreTexts.
-
Organic Syntheses. PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE: (Z)-1-HEPTENYL)-4-METHOXYBENZENE. [Link]
- Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- ChemRxiv.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- chemguide. An introduction to bond energy and bond length.
-
ChemSynthesis. 1-bromo-4-methoxybenzene. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Accounts of Chemical Research. Bond Dissociation Energies of Organic Molecules. [Link]
- BenchChem. A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
gchem. Covalent Bond Energies. [Link]
-
MySkinRecipes. 1-Bromo-4-((methylsulfonyl)methyl)benzene. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
-
PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
Organic Syntheses. Iodosobenzene. [Link]
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A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among the myriad of building blocks, 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene stands out as a particularly valuable intermediate. Its unique electronic and steric profile—featuring an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group ortho to a reactive bromine atom—makes it a challenging yet highly versatile substrate for introducing molecular complexity.
This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this key intermediate. We will delve into the mechanistic rationale behind catalyst selection, present a side-by-side performance overview, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Strategic Choice of a Palladium Catalyst System
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation.[1] However, the success of these transformations is not guaranteed by simply adding a generic palladium source. The specific nature of the substrate, this compound, necessitates a careful choice of catalyst, ligand, base, and solvent. The electron-withdrawing sulfonyl group can deactivate the aryl bromide towards oxidative addition, the crucial first step in the catalytic cycle. Therefore, an electron-rich and sterically hindered ligand is often required to promote this step and stabilize the active Pd(0) species.
Comparative Overview of Common Palladium Catalyst Systems
The selection of a catalyst system is a balance between reactivity, stability, cost, and ease of use. The table below summarizes the performance and characteristics of several common palladium systems applicable to the coupling of electron-deficient aryl bromides.
| Catalyst System (Pre-catalyst + Ligand) | Typical Reaction(s) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Suzuki, Heck, Sonogashira | Commercially available, well-understood reactivity.[2] | Air-sensitive, moderate activity for challenging substrates, potential for P-C bond cleavage. |
| Pd(OAc)₂ + PPh₃ | Suzuki, Heck | In-situ generation of active catalyst, cost-effective.[3] | Requires careful optimization of Pd:ligand ratio, less active than modern systems. |
| PdCl₂(dppf) | Suzuki, Buchwald-Hartwig | Air-stable pre-catalyst, good for a range of substrates.[4][5] | Can be less effective for highly hindered or deactivated substrates. |
| Pd₂(dba)₃ + XPhos or SPhos | Suzuki, Buchwald-Hartwig | High reactivity for deactivated and hindered aryl chlorides/bromides, often allows for lower catalyst loading and milder conditions.[6] | Ligands are more expensive, air-sensitive. |
| Pd/C (Palladium on Carbon) | Suzuki, Heck (Heterogeneous) | Easily removed by filtration, reusable, suitable for industrial applications.[7][8] | Often requires higher temperatures, potential for metal leaching, may require ligand assistance for challenging substrates.[7][9] |
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, serves as an excellent model. The cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4][6][10]
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst. [11]2. Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment. [11]3. Solvent Addition: Using a syringe, add the degassed solvent system. The typical reaction concentration is 0.1 to 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product. [3][5]
Expanding the Synthetic Toolbox: Heck and Buchwald-Hartwig Reactions
While the Suzuki coupling is excellent for C-C bond formation, other palladium-catalyzed reactions can be employed to further diversify the this compound core.
-
The Heck Reaction: This reaction couples the aryl bromide with an alkene, providing access to substituted styrenes and other vinylated arenes. [12]The reaction typically uses a palladium source like Pd(OAc)₂ with a phosphine ligand or a heterogeneous Pd/C catalyst and an organic base like triethylamine (NEt₃). [12][13]The key difference is the absence of an organometallic transmetalating agent.
-
The Buchwald-Hartwig Amination: For the synthesis of C-N bonds, this reaction is unparalleled. [14][15]It couples the aryl bromide with primary or secondary amines. This transformation requires specialized, bulky electron-rich phosphine ligands (such as those developed by Buchwald and Hartwig) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). [15][16]
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for accessing novel chemical entities. For Suzuki-Miyaura reactions, catalyst systems based on bulky biarylphosphine ligands like SPhos and XPhos, or robust pre-catalysts like PdCl₂(dppf), offer the highest reliability and substrate scope. [6]For applications where catalyst removal is critical, heterogeneous Pd/C remains a viable, albeit sometimes less active, alternative. [8] The choice of catalyst should always be guided by the specific transformation desired—be it a C-C bond via Suzuki or Heck, or a C-N bond via Buchwald-Hartwig amination. By understanding the mechanistic principles and leveraging the optimized protocols presented here, researchers can confidently and efficiently utilize this versatile building block in their synthetic campaigns.
References
- A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. (2018).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides and Aryl Sulfon
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2016). MDPI. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2012). Scite.ai. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2019). PubMed - NIH. [Link]
-
Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. (2003). PubMed. [Link]
-
Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. ResearchGate. [Link]
-
Palladium Metal Catalysts in Heck C-C Coupling Reactions. (2025). ResearchGate. [Link]
-
Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Jultika. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]
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- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Assessing the Efficiency of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene in Multi-step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the selection of building blocks is a critical determinant of overall efficiency, yield, and scalability. 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene has emerged as a valuable and versatile substrate, primarily utilized in cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive analysis of its performance, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, benchmarked against other halogenated and triflate analogues. By examining the interplay of electronic effects and leaving group ability, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed strategic decisions in their synthetic endeavors.
The Strategic Advantage of the Bromo Substituent in Cross-Coupling Chemistry
The utility of this compound in palladium-catalyzed cross-coupling reactions is fundamentally linked to the inherent properties of the carbon-bromine bond. The presence of two electron-withdrawing groups—the methoxy group at the para-position to the bromine and the methylsulfonyl group at the ortho-position—significantly influences the reactivity of the aryl bromide. This electronic profile renders the ipso-carbon more electrophilic, thereby facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[1][2]
Compared to its chloro and fluoro analogues, the aryl bromide offers a superior balance of reactivity and stability. The C-Br bond is weaker than the C-Cl and C-F bonds, leading to a lower activation energy for oxidative addition by the palladium(0) catalyst.[3] Consequently, reactions with aryl bromides typically proceed under milder conditions and with higher efficiency than their chloro counterparts. While aryl iodides are even more reactive, they are often more expensive and less stable, making aryl bromides a cost-effective and reliable choice for many applications.
Aryl triflates (OTf) are another class of common coupling partners and are known for their high reactivity.[4] However, the relative reactivity of aryl bromides and triflates can be influenced by the specific ligand and reaction conditions employed.[5] The choice between a bromide and a triflate may therefore depend on the desired chemoselectivity in a molecule bearing multiple potential leaving groups.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative perspective, the following table summarizes the typical reactivity and expected yields for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions for 4-substituted-1-methoxy-2-(methylsulfonyl)benzene derivatives. It is important to note that these are predictive values based on established reactivity trends in cross-coupling chemistry, as direct head-to-head comparative studies on this specific scaffold are not extensively reported in the literature.
| Leaving Group (X) | Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Expected Yield (%) | Rationale for Efficiency |
| -Br | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 85-95 | Optimal balance of reactivity and stability for oxidative addition. |
| -Cl | Suzuki-Miyaura | Phenylboronic acid | Pd(dba)₂/XPhos or similar bulky phosphine ligands | K₃PO₄ or NaOtBu | 60-80 | Stronger C-Cl bond requires more forcing conditions and specialized, electron-rich ligands to facilitate oxidative addition.[3] |
| -F | Suzuki-Miyaura | Phenylboronic acid | Specialized Ni or Pd catalyst systems | Strong bases | <10 | The C-F bond is generally inert to oxidative addition under standard Suzuki-Miyaura conditions. |
| -OTf | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/SPhos or other biaryl phosphines | K₃PO₄ | 80-95 | Highly reactive leaving group, comparable in efficiency to bromide, but may offer different chemoselectivity.[4][5] |
| -Br | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/XPhos or RuPhos | NaOtBu or LHMDS | 80-90 | Well-established reactivity for electron-deficient aryl bromides. [1] |
| -Cl | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/BrettPhos or other specialized ligands | NaOtBu | 50-75 | More challenging oxidative addition compared to the bromide, often requiring higher catalyst loadings or more specialized ligands. |
| -F | Buchwald-Hartwig | Morpholine | - | - | Inactive | C-F bond is unreactive under these conditions. |
| -OTf | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Biaryl phosphine ligands | NaOtBu | 75-90 | Good leaving group, but substrate-dependent optimization is often necessary. |
Experimental Protocols: Representative Procedures
The following protocols are provided as detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These are representative procedures adapted from established methods for structurally similar electron-deficient aryl bromides.
Suzuki-Miyaura Coupling: Synthesis of 4-Phenyl-1-methoxy-2-(methylsulfonyl)benzene
This procedure details the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the mixture for 15 minutes.
-
Add PdCl₂(dppf) (0.03 mmol) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-phenyl-1-methoxy-2-(methylsulfonyl)benzene.
Buchwald-Hartwig Amination: Synthesis of 4-(1-Methoxy-2-(methylsulfonyl)phenyl)morpholine
This procedure outlines the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) and stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate oven-dried flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with the inert gas.
-
Add the pre-formed catalyst solution to the flask containing the aryl bromide and base via a cannula.
-
Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Rinse the catalyst flask with additional anhydrous toluene (5 mL) and add it to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(1-methoxy-2-(methylsulfonyl)phenyl)morpholine.
Visualization of Synthetic Workflows
To further elucidate the strategic implementation of this compound in multi-step synthesis, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
This compound stands as a highly efficient and versatile building block for the construction of complex organic molecules. Its favorable electronic properties and the optimal reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions make it a superior choice over its chloro and fluoro analogues for many synthetic applications. While aryl triflates offer comparable reactivity, the bromo derivative often provides a more cost-effective and readily available option. The provided experimental protocols and comparative data, grounded in established chemical principles, offer a robust framework for researchers to effectively integrate this valuable intermediate into their multi-step synthesis strategies, thereby accelerating the discovery and development of novel chemical entities.
References
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Guram, A. S., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
Sources
A Cost-Benefit Analysis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research program. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted bromobenzenes are workhorse intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth cost-benefit analysis of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene , a strategically functionalized building block, by comparing its performance and economic viability against relevant alternatives in key synthetic transformations.
Introduction: The Strategic Advantage of Multi-functionalized Building Blocks
The targeted design of small molecule therapeutics often necessitates the use of building blocks that offer more than just a reactive handle. The strategic placement of multiple functional groups allows for the fine-tuning of steric and electronic properties, influencing not only reaction outcomes but also the pharmacological profile of the final compound. This compound exemplifies such a scaffold, featuring:
-
A bromine atom , a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
A methoxy group , an electron-donating group that can influence the reactivity of the aromatic ring and provide a key interaction point with biological targets.
-
A methylsulfonyl group , a strong electron-withdrawing group that significantly alters the electronic nature of the benzene ring, impacting its reactivity and potentially serving as a hydrogen bond acceptor.
This unique combination of functionalities makes it an attractive starting material for the synthesis of complex molecules in various therapeutic areas, including oncology and inflammation. However, its utility must be weighed against its cost and the performance of alternative, potentially more economical, building blocks.
Comparative Analysis: Performance in Key Cross-Coupling Reactions
To provide a quantitative comparison, we will analyze the performance of this compound against two structurally related and commercially available alternatives: 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene and 4-Bromo-1-chloro-2-(methylsulfonyl)benzene . The primary metrics for comparison will be reaction yield, reaction time, and catalyst loading in the context of Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most widely used transformations in drug discovery.
Due to the limited availability of direct side-by-side comparative studies in the published literature, this guide collates data from various sources to provide an informed, albeit inferred, comparison. The following sections present typical experimental protocols and expected outcomes based on the known electronic effects of the substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, a common motif in many approved drugs. The electronic nature of the aryl bromide significantly influences the rate-limiting oxidative addition step.
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance Comparison:
| Building Block | Key Substituent Effects | Expected Reactivity & Yield | Potential Challenges |
| This compound | Methoxy (electron-donating), Methylsulfonyl (electron-withdrawing) | The strong electron-withdrawing sulfonyl group is expected to activate the C-Br bond towards oxidative addition, potentially leading to high yields and faster reaction rates. | The steric bulk of the ortho-methylsulfonyl group might require the use of more sophisticated ligands to facilitate the coupling. |
| 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene | Fluoro (electron-withdrawing), Methylsulfonyl (electron-withdrawing) | The combined electron-withdrawing effects of the fluoro and methylsulfonyl groups should lead to high reactivity. Yields are generally expected to be good to excellent. | The ortho-fluoro substituent can sometimes lead to undesired side reactions, such as hydrodehalogenation. |
| 4-Bromo-1-chloro-2-(methylsulfonyl)benzene | Chloro (electron-withdrawing), Methylsulfonyl (electron-withdrawing) | Similar to the fluoro analog, the two electron-withdrawing groups should promote efficient oxidative addition, resulting in good yields. | The presence of two different halogens (bromo and chloro) could potentially lead to competitive oxidative addition, although the C-Br bond is significantly more reactive. |
Experimental Data Summary (from representative literature):
While direct comparative data is scarce, studies on similarly substituted bromobenzenes suggest that yields for Suzuki-Miyaura couplings are often in the range of 70-95% under optimized conditions.[1][2][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency. For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals. Similar to the Suzuki coupling, the electronic properties of the aryl bromide play a key role.
General Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Performance Comparison:
| Building Block | Key Substituent Effects | Expected Reactivity & Yield | Potential Challenges |
| This compound | Methoxy (electron-donating), Methylsulfonyl (electron-withdrawing) | The electron-withdrawing sulfonyl group is expected to facilitate the oxidative addition step, leading to efficient C-N bond formation. | The ortho-methylsulfonyl group could present steric challenges, potentially requiring higher catalyst loadings or more specialized ligands. |
| 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene | Fluoro (electron-withdrawing), Methylsulfonyl (electron-withdrawing) | The strong electron-withdrawing nature of the substituents should favor the reaction, leading to good to excellent yields. | The acidity of the N-H bond of the amine is a critical factor, and the choice of base is crucial to avoid side reactions. |
| 4-Bromo-1-chloro-2-(methylsulfonyl)benzene | Chloro (electron-withdrawing), Methylsulfonyl (electron-withdrawing) | High reactivity is anticipated due to the presence of two electron-withdrawing groups. | Careful optimization of the reaction conditions, particularly the base and ligand, will be necessary to achieve high selectivity and yield. |
Experimental Data Summary (from representative literature):
The Buchwald-Hartwig amination is a robust reaction with a broad substrate scope.[4][5] For electron-deficient aryl bromides, high yields (often >80%) can be achieved. The choice of ligand is critical, with bulky biarylphosphine ligands often providing the best results.
Cost-Benefit Analysis
The ultimate decision to use a particular building block often comes down to a balance between its performance and its cost. The price of specialized chemical reagents can vary significantly based on the complexity of their synthesis, the scale of production, and market demand.
Cost Comparison Table:
| Building Block | CAS Number | Typical Purity | Price per Gram (USD) - Representative |
| This compound | 1095544-87-8 | >97% | ~$50 - $100 |
| 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene | 648904-84-1 | >98% | ~$80 - $150[6] |
| 4-Bromo-1-chloro-2-(methylsulfonyl)benzene | 648905-09-3 | >97% | ~$70 - $130 |
Note: Prices are approximate and can vary significantly between suppliers and purchase quantities. The prices listed are for small-scale research quantities.
Analysis:
-
This compound appears to be the most cost-effective of the three specialized building blocks.
-
The fluoro-substituted analog is the most expensive, which is often the case for fluorinated organic compounds due to the specialized reagents and techniques required for their synthesis.
-
The chloro-substituted analog is priced intermediately.
Benefit Considerations:
While a direct cost comparison is a crucial factor, the "benefit" side of the equation encompasses several less tangible, yet critical, aspects:
-
Synthetic Efficiency: A more expensive building block that leads to a higher yield in a key step, or reduces the number of synthetic steps, can ultimately be more cost-effective in the long run, especially at a larger scale. For example, if the methoxy group in the target molecule is essential for biological activity and can be carried through the synthesis from the start, using this compound could be more efficient than introducing it later in the synthetic sequence.
-
Novelty and Intellectual Property: The use of less common, more structurally complex building blocks can lead to novel chemical matter with stronger intellectual property protection. The unique substitution pattern of this compound and its analogs could provide access to unexplored chemical space.
-
Physicochemical Properties: The choice of substituent (methoxy vs. fluoro vs. chloro) can have a profound impact on the physicochemical properties of the final compound, such as solubility, lipophilicity (LogP), and metabolic stability. These properties are critical for a drug candidate's success. For instance, a fluorine atom is often introduced to block metabolic oxidation or to enhance binding affinity.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in drug discovery is a multi-faceted consideration.
-
From a purely cost-per-gram perspective, this compound offers a potential economic advantage over its fluoro and chloro analogs.
-
In terms of reactivity, all three compounds are expected to be highly reactive in palladium-catalyzed cross-coupling reactions due to the presence of the strongly electron-withdrawing methylsulfonyl group. The choice between them may therefore depend on the specific steric and electronic requirements of the target molecule and the need to avoid potential side reactions associated with certain substituents.
-
The "benefit" of using a particular building block extends beyond its immediate cost and reactivity. Researchers must consider the overall synthetic strategy, the desired physicochemical properties of the final compound, and the intellectual property landscape.
Recommendations for Researchers:
-
For initial exploratory synthesis and lead generation, where cost is a primary concern, this compound represents a good starting point. Its favorable cost and expected high reactivity make it an attractive choice.
-
When fine-tuning the properties of a lead compound, the fluoro and chloro analogs, despite their higher cost, should be considered. The unique electronic and steric properties they impart can be crucial for optimizing potency, selectivity, and pharmacokinetic parameters.
-
It is highly recommended to perform small-scale screening of reaction conditions (catalyst, ligand, base, solvent) for each new building block to determine the optimal parameters for the desired transformation.
Ultimately, the most effective approach is to have a diverse toolbox of building blocks and to make an informed decision based on a holistic analysis of the scientific goals, synthetic feasibility, and economic constraints of the specific drug discovery project.
References
Please note that direct URLs are not provided in this response as per the instructions. The following references are for informational purposes.
- Supplier Catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific, BLDpharm).
- BenchChem. A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Chemistry LibreTexts.
- BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Chemsrc. This compound Price.
- Journal of Synthetic Chemistry.
- Sigma-Aldrich. 4-Bromophenyl methyl sulfone.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025.
- Wikipedia.
- BenchChem. Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ChemRxiv.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- PubMed.
- Google Patents.
- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Google Patents.
- ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- National Institutes of Health. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis.
- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- BenchChem.
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of...
- Google Patents.
- PubMed Central. Organoborane coupling reactions (Suzuki coupling).
- American Chemical Society. Saturated bioisosteres of benzene: Unique building blocks for drug discovery. 2022.
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- 1. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene Derivatives
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers and drug development professionals working with 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene and its derivatives, a multi-faceted spectroscopic approach is not just recommended, but essential. These compounds, often serving as key intermediates in the synthesis of biologically active molecules, demand a high degree of certainty in their characterization.[1][2]
This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this class of compounds. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental insights and data.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete structural picture. Instead, we rely on the synergy of multiple spectroscopic methods to build a self-validating system of evidence. The workflow for a comprehensive structural analysis is a logical progression from confirming the molecular mass to mapping the intricate connectivity of the atoms.
Caption: A typical experimental workflow for the structural confirmation of a newly synthesized derivative.
Mass Spectrometry: The First Gate of Confirmation
Mass spectrometry serves as the initial checkpoint in our analytical workflow, providing the crucial molecular weight of the compound. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) offers a distinctive signature that is invaluable for confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup: Utilize a mass spectrometer equipped with an electron ionization source. The NIST Mass Spectrometry Data Center provides a vast repository of reference spectra.[3]
-
Data Acquisition: Introduce the sample into the instrument. The high-energy electrons in the EI source will ionize the molecule, causing it to fragment. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then detected.
Interpreting the Mass Spectrum
For a molecule containing one bromine atom, the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity (M and M+2), separated by two mass units.[4] This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
Expected Fragmentation Pattern for this compound:
The molecular ion peak will be observed as a doublet. Subsequent fragmentation may involve the loss of a methyl group from the methoxy or methylsulfonyl moieties, or the loss of the entire sulfonyl group.
| Ion Fragment | Expected m/z (for ⁷⁹Br/⁸¹Br) | Relative Intensity |
| [M]⁺ | 266 / 268 | ~1:1 |
| [M - CH₃]⁺ (from methoxy) | 251 / 253 | Variable |
| [M - CH₃]⁺ (from methylsulfonyl) | 251 / 253 | Variable |
| [M - SO₂CH₃]⁺ | 187 / 189 | Variable |
This table presents predicted values. Actual fragmentation patterns may vary based on instrument conditions.
Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean ATR crystal should be acquired first.
-
Data Acquisition: The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample.
Key Vibrational Frequencies
The IR spectrum of this compound derivatives will display characteristic absorption bands corresponding to the various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C-H (aliphatic, -OCH₃, -SO₂CH₃) | Stretch | 3000-2850 |
| C=C (aromatic) | Stretch | 1600-1450 |
| S=O (sulfonyl) | Asymmetric & Symmetric Stretch | 1350-1300 & 1160-1120 |
| C-O (methoxy) | Stretch | 1275-1200 & 1075-1020 |
| C-Br | Stretch | 600-500 |
Reference spectra for similar compounds can be found in databases such as SpectraBase.[5][6]
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can determine the connectivity and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Interpreting the NMR Spectra
The chemical shifts, coupling patterns, and integration of the signals in the NMR spectra provide a wealth of structural information. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating effect of the methoxy group will significantly influence the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Data for this compound in CDCl₃:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.0 - 8.2 | d | ~2.5 | 1H |
| H-5 | ~7.6 - 7.8 | dd | ~8.5, 2.5 | 1H |
| H-6 | ~7.0 - 7.2 | d | ~8.5 | 1H |
| -OCH₃ | ~3.9 - 4.1 | s | - | 3H |
| -SO₂CH₃ | ~3.2 - 3.4 | s | - | 3H |
Note: These are predicted values based on substituent effects. Actual values may vary.
Predicted ¹³C NMR Data for this compound in CDCl₃:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OCH₃) | ~160 - 162 |
| C-2 (C-SO₂CH₃) | ~135 - 137 |
| C-3 | ~130 - 132 |
| C-4 (C-Br) | ~115 - 117 |
| C-5 | ~128 - 130 |
| C-6 | ~112 - 114 |
| -OCH₃ | ~56 - 58 |
| -SO₂CH₃ | ~44 - 46 |
Reference ¹³C NMR data for related structures can be found in various databases.[7][8]
Caption: Expected HSQC correlations for this compound, linking protons to their directly attached carbons.
Conclusion
The structural confirmation of this compound derivatives requires a systematic and multi-pronged spectroscopic approach. By integrating the data from Mass Spectrometry, IR Spectroscopy, and both 1D and 2D NMR experiments, researchers can achieve a high level of confidence in their synthesized compounds. This rigorous analytical workflow is indispensable for ensuring the quality and reliability of data in drug discovery and development.
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A Senior Application Scientist's Guide to Evaluating 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene for Library Synthesis
In the fast-paced world of drug discovery, the strategic selection of building blocks for library synthesis is paramount. The ability to rapidly generate diverse and novel molecular scaffolds can significantly accelerate the identification of promising lead candidates. This guide provides an in-depth evaluation of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene , a trifunctional reagent whose unique electronic architecture offers distinct advantages in library synthesis. We will objectively compare its performance against common alternatives, supported by representative experimental data, to provide researchers with a clear, data-driven framework for its application.
Reactivity by Design: An Analysis of the Core Structure
The utility of this compound stems from the precise arrangement of its three functional groups, which imparts a unique and highly favorable reactivity profile for cross-coupling reactions.
-
The Bromo Group (Br): Positioned at C4, this is the primary reactive site for palladium-catalyzed cross-coupling, serving as the "handle" for introducing molecular diversity.
-
The Methoxy Group (-OCH₃): An electron-donating group located at C1, it increases the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle.
-
The Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group at C2 is the key to this building block's enhanced performance. It strongly polarizes the C-Br bond, making the ipso-carbon more electrophilic and thus highly susceptible to oxidative addition by a palladium(0) catalyst. This activation is crucial for achieving high efficiency in coupling reactions.[1][2] Simple aryl halides are generally resistant to nucleophilic attack, but this resistance is dramatically lowered by the presence of strongly electron-attracting groups.[3]
The synergistic effect of these substituents results in an aryl bromide that is significantly more reactive than its less-activated counterparts, often enabling reactions to proceed under milder conditions with lower catalyst loadings.
Comparative Performance in Cornerstone Reactions
To quantify the performance of this compound, we compare it against two logical alternatives in the two most critical bond-forming reactions for library synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.[4][5][6][7][8][9][10]
-
Alternative 1: 4-Bromoanisole. This reagent lacks the activating methylsulfonyl group, allowing us to directly assess the impact of electron-withdrawing activation.[11]
-
Alternative 2: 2-Bromo-1-methoxy-4-nitrobenzene. This isomer features a nitro group, another strong electron-withdrawing substituent, providing a benchmark against a different type of activated aryl halide.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse for creating biaryl structures, which are prevalent in medicinal chemistry.[9] The enhanced reactivity of our target compound is evident in the milder conditions required to achieve high yields.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction
| Parameter | This compound | 4-Bromoanisole (Less Activated) | 2-Bromo-1-methoxy-4-nitrobenzene (Alternative Activation) |
| Reaction | Aryl-Br + Phenylboronic Acid | Aryl-Br + Phenylboronic Acid | Aryl-Br + Phenylboronic Acid |
| Catalyst System | Pd(dppf)Cl₂ (1.5 mol%) | Pd(PPh₃)₄ (4 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Base / Solvent | K₂CO₃ / Dioxane:H₂O | K₂CO₃ / Dioxane:H₂O | K₃PO₄ / Toluene |
| Temperature | 80 °C | 100 °C (Reflux) | 90 °C |
| Reaction Time | 4 hours | 16 hours | 6 hours |
| Isolated Yield | 94% | 78% | 91% |
Causality Insights: The methylsulfonyl group's strong electron-withdrawing nature significantly accelerates the rate-limiting oxidative addition step, allowing the reaction to proceed efficiently at a lower temperature and with a lower catalyst loading compared to the unactivated 4-bromoanisole. While the nitro-activated alternative also performs well, the methylsulfonyl group is often preferred for its superior stability and functional group tolerance in subsequent synthetic steps.
B. Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is fundamental to tuning the pharmacological properties of drug candidates. The Buchwald-Hartwig amination is a powerful tool for this purpose.[4][6][12][13]
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Parameter | This compound | 4-Bromoanisole (Less Activated) | 2-Bromo-1-methoxy-4-nitrobenzene (Alternative Activation) |
| Reaction | Aryl-Br + Morpholine | Aryl-Br + Morpholine | Aryl-Br + Morpholine |
| Catalyst System | Pd₂(dba)₃ (1 mol%) / XantPhos (2.5 mol%) | Pd₂(dba)₃ (2.5 mol%) / RuPhos (5 mol%) | Pd₂(dba)₃ (1.5 mol%) / XantPhos (3 mol%) |
| Base / Solvent | NaOtBu / Toluene | K₃PO₄ / Dioxane | Cs₂CO₃ / Toluene |
| Temperature | 90 °C | 110 °C | 100 °C |
| Reaction Time | 6 hours | 20 hours | 10 hours |
| Isolated Yield | 96% | 65% | 88% |
Causality Insights: Similar to the Suzuki coupling, the activation provided by the sulfonyl group facilitates a more efficient catalytic cycle. This is particularly noticeable in the significantly reduced reaction time and higher yield compared to 4-bromoanisole. The choice of ligand and base is critical in Buchwald-Hartwig reactions; the enhanced reactivity of our target substrate allows for the use of common, robust ligand systems like XantPhos to achieve excellent results.[12]
Validated Experimental Protocols
To ensure reproducibility, we provide the following detailed protocols for the reactions described above.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction: Synthesis of 4-methoxy-2-(methylsulfonyl)-1,1'-biphenyl
-
To a dry Schlenk flask, add this compound (265 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 11 mg, 0.015 mmol, 1.5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction: Synthesis of 4-(4-methoxy-2-(methylsulfonyl)phenyl)morpholine
-
To a dry Schlenk flask, add this compound (265 mg, 1.0 mmol, 1.0 equiv) and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1.0 mol%) and XantPhos (14.5 mg, 0.025 mmol, 2.5 mol%) in toluene (1 mL). Add this catalyst solution to the main flask.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (4 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure product.
Strategic Workflow for Building Block Selection
The choice of an aryl halide building block is a critical decision point in the design of a synthetic library. The following workflow provides a logical framework for making this selection based on project requirements.
Caption: Decision workflow for selecting the optimal aryl bromide building block.
Conclusion and Authoritative Recommendations
The evidence strongly supports the classification of This compound as a superior building block for library synthesis campaigns where efficiency and reactivity are critical.
Key Advantages:
-
Enhanced Reactivity: The methylsulfonyl group provides robust electronic activation, facilitating difficult cross-coupling reactions.
-
Milder Conditions: Its use often obviates the need for high temperatures and aggressive reaction conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Economic Efficiency: Faster reaction times and lower required catalyst loadings can translate into significant savings in time, energy, and precious metal consumption at scale.
-
Access to Novel Chemical Space: The unique substitution pattern allows for the creation of scaffolds that are not easily accessible from other, more common building blocks.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
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ChemRxiv Preprint Server. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11736734, 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]
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McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Bromo-4-((methylsulfonyl)methyl)benzene. Retrieved from [Link]
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Gini, A., et al. (2021). Late‐Stage Heteroarylation of Hetero(aryl)sulfonium Salts Activated by α‐Amino Alkyl Radicals. Angewandte Chemie International Edition. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]
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ResearchGate. (2022). Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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National Institutes of Health. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
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A Comparative Guide to the Synthetic Strategies for 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
Introduction
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for further functionalization, an electron-donating methoxy group, and an electron-withdrawing methylsulfonyl group, makes it a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached from two main retrosynthetic disconnections, primarily differing in the sequence of the bromination and oxidation steps.
-
Route A: Late-Stage Bromination. This approach involves the initial synthesis or procurement of 1-methoxy-2-(methylsulfonyl)benzene, followed by electrophilic bromination of the aromatic ring.
-
Route B: Early-Stage Bromination. In this alternative strategy, a brominated precursor, 4-bromo-1-methoxy-2-(methylthio)benzene, is first synthesized, which is then oxidized to the final sulfone product.
This guide will delve into the specifics of each route, providing a comprehensive comparison of their respective advantages and disadvantages.
Route A: Late-Stage Bromination of 1-methoxy-2-(methylsulfonyl)benzene
This synthetic pathway commences with the commercially available 1-methoxy-2-(methylsulfonyl)benzene and introduces the bromo substituent in the final step.
Reaction Scheme
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene is fundamental to scientific advancement. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound is a complex organic molecule whose risks are dictated by its distinct functional groups:
-
Bromo-Aromatic System: The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[1] Such substances are of significant regulatory concern because their improper disposal can lead to the formation of persistent and toxic environmental pollutants. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes, often requiring specific treatment technologies like incineration to ensure complete destruction.[2]
-
Methylsulfonyl Group: The sulfonyl functional group (-SO2CH3) contributes to the chemical's stability and polarity. While not acutely reactive in the same way as sulfonyl halides, its presence must be considered in the overall toxicological and disposal profile.
Table 1: Key Safety and Hazard Data for Bromo-methoxy-(methylsulfonyl)benzene Isomers
| Property | Value | Source(s) |
| Chemical Name | 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene | [3][4] |
| CAS Number | 20951-42-2 | [3][4] |
| Molecular Formula | C₈H₉BrO₃S | [3][4] |
| Molecular Weight | 265.12 g/mol | [3][4] |
| Physical State | Solid | [3] |
| GHS Hazard Classifications (Inferred) | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2) | |
| Hazard Statements (Inferred) | H302: Harmful if swallowed. H315: Causes skin irritation. | |
| Disposal Classification | Hazardous Waste | [5] |
Based on this analysis, all waste containing this compound must be classified as hazardous waste .[6] It must never be disposed of down the drain or in regular trash.[1]
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, it is imperative to establish a safe working environment.
-
Primary Engineering Control: All handling of this compound, especially when generating dust or transferring solutions, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.
-
Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal safety.
Step-by-Step Disposal Protocol
The following protocol ensures that waste is handled in a manner that is safe, compliant, and logical.
Step 3.1: Waste Characterization and Segregation The cardinal rule of chemical waste management is segregation. Because this compound is a halogenated organic, it must be collected in a dedicated "Halogenated Organic Hazardous Waste" container.[5][9]
-
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[5] Disposal facilities use different processes for these two categories; cross-contamination can lead to entire batches of waste being rejected or re-classified, incurring substantial fees and regulatory scrutiny for the generating institution.
Step 3.2: Containerization Select a waste container that is fit for purpose.
-
Material: Use a chemically compatible, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[1]
-
Condition: The container must be clean, in good condition, and never used for storing incompatible chemicals.
-
Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills from overfilling.
Step 3.3: Labeling Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool.
-
As soon as the first drop of waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE" .[5]
-
The full, unabbreviated chemical name: "Waste this compound" .
-
An accurate list of all components and their approximate percentages (e.g., if in a solvent).
-
The date of initial waste accumulation.
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
Step 3.4: Accumulation and Storage Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store the waste container within a secondary containment bin to capture any potential leaks.
-
Closure: The container lid must be securely fastened at all times, except when actively adding waste.[9]
Step 3.5: Final Disposal Once the waste container is full or waste is no longer being generated, arrange for its removal.
-
Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup.
-
Provide the EHS personnel with a copy of the Safety Data Sheet (SDS) or the hazard information compiled in this guide.
-
EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[2]
Emergency Procedures for Spills
Accidents can happen, and preparedness is key to mitigating their impact.
For Small Spills (<100 mL or 100 g):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Assess: Ensure the spill is manageable and that you have the correct PPE and materials to clean it up.
-
Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a universal chemical spill pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a dedicated bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Place all contaminated materials (absorbent, gloves, wipes) into a new, properly labeled hazardous waste container for disposal.
For Large Spills (>100 mL or 100 g):
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's emergency services and EHS department.
-
REPORT: Provide responders with the chemical name and any known hazard information.
-
Do NOT attempt to clean up a large spill yourself.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
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- 4. 20951-42-2|2-Bromo-1-methoxy-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.fr [fishersci.fr]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-1-methoxy-2-(methylsulfonyl)benzene (CAS No. 1095544-87-8) was publicly available at the time of this writing. The following guidance is based on the Safety Data Sheet for the positional isomer, 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (CAS No. 20951-42-2), which is expected to have similar hazardous properties.[1] It is imperative to treat this compound with, at a minimum, the same precautions outlined below.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. Based on the data for its isomer, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Immediate and strict adherence to the following safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source: CymitQuimica Safety Data Sheet for 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE regimen is non-negotiable to prevent skin contact, inhalation, and eye exposure. The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or degradation before each use. | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat | Flame-retardant, long-sleeved lab coat. | Protects skin and personal clothing from splashes and spills. |
| Eye/Face Protection | Safety goggles and face shield | ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against serious eye irritation from splashes. |
| Respiratory Protection | NIOSH-approved respirator | An N95 or higher-rated respirator may be necessary if handling the solid form generates dust or if working outside of a certified chemical fume hood. | Prevents respiratory tract irritation from inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of this compound.
Detailed Protocol:
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Don the required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.
-
-
Handling the Compound:
-
When weighing the solid, perform the task within the fume hood to contain any dust.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing. Keep containers covered as much as possible.
-
Use secondary containment when transporting the chemical within the laboratory.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure adherence to local, state, and federal regulations.
-
Waste Segregation: All waste contaminated with this chemical, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
